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3-Iodo-2-methyl-6-nitro-2H-indazole Documentation Hub

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  • Product: 3-Iodo-2-methyl-6-nitro-2H-indazole
  • CAS: 2007921-28-8

Core Science & Biosynthesis

Foundational

The 2H-Indazole Scaffold in Modern Drug Discovery: Mechanistic Insights, Biological Significance, and Experimental Workflows

Executive Summary: The Underexplored Isomer In the landscape of medicinal chemistry, the indazole nucleus is a highly privileged pharmacophore. While the 1H-indazole tautomer is thermodynamically favored and forms the ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Underexplored Isomer

In the landscape of medicinal chemistry, the indazole nucleus is a highly privileged pharmacophore. While the 1H-indazole tautomer is thermodynamically favored and forms the backbone of several FDA-approved drugs (e.g., Pazopanib, Axitinib), the 2H-indazole isomer has historically been overshadowed due to synthetic bottlenecks. However, as drug discovery pivots toward complex, multi-target pathologies, the are proving invaluable.

As a Senior Application Scientist, I have observed that the ortho-quinoid character and significantly higher dipole moment of 2H-indazoles offer distinct spatial geometries. These properties enable highly specific hydrogen-bonding interactions within biological targets that 1H-indazoles simply cannot achieve. This technical guide explores the biological significance of 2H-indazoles, summarizes key quantitative data, and provides self-validating experimental workflows for their synthesis and evaluation.

Biological Target Landscape and Significance

Oncology and Multi-Target Kinase Inhibition

Tumor angiogenesis is heavily reliant on receptor tyrosine kinases (RTKs). 2H-indazoles have emerged as potent, multi-target inhibitors of the angiogenic RTK network. The specific placement of the N2-alkyl or N2-aryl group allows the scaffold to penetrate deep into the ATP-binding pocket of kinases. For example, highly substituted 2H-indazole derivatives (such as Compound 133) exhibit1, effectively dismantling the tumor's vascular supply[1].

Pathway Indazole 2H-Indazole Derivative ATP_Pocket Kinase ATP Binding Pocket Indazole->ATP_Pocket Competitive Binding VEGFR2 VEGFR-2 Activation ATP_Pocket->VEGFR2 Blocks Downstream PI3K/AKT Signaling VEGFR2->Downstream Inhibits Phosphorylation Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Arrests

Mechanism of action for 2H-indazole derivatives inhibiting VEGFR-2 mediated tumor angiogenesis.

Infectious Diseases: Antimicrobial and Anti-Inflammatory Dual Agents

Infectious diseases frequently trigger severe, localized inflammatory responses. Rational drug design has hybridized 2H-indazoles to act as dual-action agents. Recent biological evaluations reveal that 2,3-diphenyl-2H-indazole derivatives possess profound antiprotozoal activity. Notably, specific derivatives are 2 against Giardia intestinalis, while simultaneously demonstrating in vitro inhibitory activity against human cyclooxygenase-2 (COX-2)[2].

Quantitative Data Summary

To facilitate comparative analysis, the following table synthesizes the biological potency of key 2H-indazole derivatives across different therapeutic targets.

Compound / DerivativePrimary Biological TargetPotency / IC50Application Area
Compound 18 (2,3-diphenyl-2H-indazole)Giardia intestinalis12.8x more potent than MetronidazoleAntiprotozoal
Compounds 18, 21, 23, 26 Human COX-2In vitro inhibition comparable to RofecoxibAnti-inflammatory
Compound 133 VEGFR-2 / Tie-2 / EphB43.45 nM / 2.13 nM / 4.71 nMOncology (Anti-angiogenic)
Compounds 138-141 VEGFR-22.15 µM – 5.73 µMOncology (Anti-proliferative)

Experimental Workflows: Self-Validating Systems

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that both the chemical identity and the biological readout are rigorously confirmed.

Protocol A: Regioselective Synthesis via the Davis-Beirut Reaction

Traditional3 that often degrade sensitive functional groups required for target binding[3]. To circumvent this, we employ a modified, base-mediated Davis-Beirut reaction.

Step-by-Step Methodology:

  • Intermediate Formation: React o-nitrobenzyl bromide with a primary amine in tetrahydrofuran (THF) at room temperature to yield a 2-nitrobenzylamine intermediate.

    • Causality: THF efficiently solubilizes both polar and non-polar reactants while its aprotic nature prevents premature, uncontrolled cyclization.

  • Base-Mediated Cyclization: Treat the intermediate with a4[4].

    • Causality: The mild base deprotonates the amine, initiating an intramolecular attack on the nitro group. Maintaining the temperature at exactly 60 °C provides the precise activation energy required for N-N bond formation without triggering the exhaustive deoxygenation pathways seen in high-heat Cadogan reactions.

  • Structural Validation (Self-Correction Step): Purify the crude product via flash chromatography and validate the 2H-isomer using 1H-NMR.

    • Causality: Because 1H and 2H indazoles can sometimes co-form, NMR is mandatory. The N2-alkyl protons in 2H-indazoles resonate significantly further downfield compared to N1-alkyl protons due to the ortho-quinoid electronic deshielding. If the downfield shift is absent, the synthesis has defaulted to the 1H tautomer, and the batch must be discarded.

Protocol B: High-Throughput VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Because 5, standard colorimetric or basic fluorescent assays often yield false positives[5]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate background noise.

Step-by-Step Methodology:

  • Equilibration: Incubate the recombinant VEGFR-2 kinase domain with the synthesized 2H-indazole in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the enzyme before ATP is introduced. The inclusion of Brij-35 (a non-ionic detergent) prevents non-specific aggregation of the hydrophobic 2H-indazole compounds.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ (e.g., 10 µM) alongside a biotinylated peptide substrate.

    • Causality: Setting [ATP] = Km​ ensures the assay remains highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Detection & Readout: Terminate the reaction after 60 minutes using EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality: TR-FRET introduces a microsecond time delay before measuring emission, allowing the short-lived intrinsic fluorescence of the 2H-indazole to decay completely, ensuring the signal is solely proportional to kinase activity.

  • Assay Validation (Self-Correction Step): Calculate the IC50 using a 4-parameter logistic regression. A reference inhibitor (e.g., Pazopanib) must be run in parallel on the same plate. If the reference IC50 deviates by more than 3-fold from historical baselines, the assay plate is invalidated.

Workflow Syn 1. Davis-Beirut Synthesis Pur 2. NMR/LC-MS Validation Syn->Pur Assay 3. TR-FRET Kinase Assay Pur->Assay Data 4. IC50 & SAR Analysis Assay->Data

Self-validating experimental workflow for the synthesis and biological evaluation of 2H-indazoles.

Conclusion

The 2H-indazole scaffold represents a potent, geometrically distinct chemical space for modern drug discovery. By moving away from the thermodynamically comfortable 1H-indazole and employing regioselective synthetic strategies like the Davis-Beirut reaction, researchers can unlock novel therapeutic agents capable of addressing multi-drug resistant protozoal infections and highly vascularized tumors.

References

  • Source: Molecules (via PubMed Central)
  • Source: Molecules (via MDPI)
  • Source: Journal of Organic Chemistry (via PubMed Central)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: International Journal of Scientific Development and Research URL

Sources

Exploratory

Electron-withdrawing effects of the nitro group in indazoles

[label="SNAr Activation\n(Susceptible to Nucleophiles Logic flow of nitro group electronic effects on indazole reactivity. Medicinal Chemistry Applications Nitroindazoles act as both versatile synthetic intermediates and...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="SNAr Activation\n(Susceptible to Nucleophiles

Logic flow of nitro group electronic effects on indazole reactivity.

Medicinal Chemistry Applications

Nitroindazoles act as both versatile synthetic intermediates and active pharmacophores. A classic pharmacological example is 7-nitroindazole , a selective inhibitor of neuronal nitric oxide synthase (nNOS), which has been extensively studied for its neuroprotective and cardiovascular effects (1)[1].

Furthermore, 6-nitroindazole serves as a highly modular scaffold for generating diverse triazole-linked compound libraries via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to rapidly explore structure-activity relationships (SAR) for antimicrobial and anticancer targets (2)[2].

Self-Validating Experimental Protocols

To leverage the reactivity of nitroindazoles, researchers often functionalize the N1 position followed by click chemistry. The following protocol outlines the N-alkylation and subsequent CuAAC modification of 6-nitroindazole. The causality of the steps is rooted in overcoming the reduced nucleophilicity of the nitro-deactivated pyrazole ring.

Protocol: Regioselective N-Alkylation and CuAAC of 6-Nitroindazole

Objective: To install a triazole pharmacophore onto the electron-deficient 6-nitroindazole scaffold.

Step 1: N-Alkylation (Installation of the Azide Handle)

  • Reagents: 6-nitroindazole (1.0 eq), 1,2-dibromoethane (excess), Cesium Carbonate (Cs₂CO₃, 1.1 eq), anhydrous acetone.

  • Causality: Cs₂CO₃ is chosen as a bulky, mild base to selectively deprotonate the acidic N1–H (pKa ~11.5) without causing ring-opening or undesired side reactions. Acetone provides a polar aprotic environment to enhance the nucleophilicity of the resulting indazolide anion.

  • Procedure: Stir the mixture at room temperature. Because the electron-withdrawing nitro group stabilizes the anion (reducing its nucleophilicity), a highly reactive electrophile like 1,2-dibromoethane is required to drive the conversion. Monitor via TLC.

  • Azidation: Isolate the intermediate and react with Sodium Azide (NaN₃) in DMF at 60 °C to yield N1-(2-azidoethyl)-6-nitro-1H-indazole.

Step 2: CuAAC Click Chemistry

  • Reagents: N1-(2-azidoethyl)-6-nitro-1H-indazole (1.0 eq), desired terminal alkyne (1.1 eq), CuSO₄·5H₂O (5-10 mol%), Sodium Ascorbate (10-20 mol%), t-BuOH/H₂O (1:1).

  • Causality & Self-Validation: The order of addition is strictly causal. Sodium ascorbate must be added before the copper salt to ensure the in situ reduction of Cu(II) to the catalytically active Cu(I) species. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) (2)[2].

  • Procedure: Stir vigorously at room temperature for 12 hours. The reaction acts as a self-validating system: the highly regioselective 1,4-disubstituted 1,2,3-triazole product typically precipitates out of the aqueous mixture, serving as a visual indicator of reaction completion and allowing for simple filtration recovery.

CuAACWorkflow Start 6-Nitroindazole Alkylation 1. N-Alkylation (Cs2CO3, Acetone) Start->Alkylation Azidation 2. Azidation (NaN3, DMF) Alkylation->Azidation Click 3. CuAAC Reaction (CuSO4, Na-Ascorbate) Azidation->Click Product 1,2,3-Triazole Derivative Click->Product

Step-by-step synthetic workflow for CuAAC modification of 6-nitroindazole.

Conclusion

The nitro group transforms the indazole scaffold from a standard electron-rich heterocycle into a highly tunable, electron-deficient system. By mastering the interplay between inductive withdrawal and resonance stabilization, medicinal chemists can predictably manipulate tautomerism, direct regioselective alkylations, and exploit S_NAr pathways to construct complex, biologically active architectures.

References

  • Guidechem - 5-Nitroindazole 5401-94-5 wiki URL
  • Benchchem - Application Notes and Protocols for 6-Nitroindazole Modification via Click Chemistry URL
  • Benchchem - An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Chloro-6-nitro-1H-indazole URL
  • ACS Publications - Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions URL
  • RSC Advances - An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles URL
  • ChemicalBook - Indazole - Synthesis and Reactions as a Chemical Reagent URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH) - Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)
  • Arabian Journal of Chemistry - Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles URL

Sources

Foundational

Synthetic precursors to 3-Iodo-2-methyl-6-nitro-2H-indazole

An In-Depth Technical Guide to the Synthetic Precursors of 3-Iodo-2-methyl-6-nitro-2H-indazole Abstract This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Precursors of 3-Iodo-2-methyl-6-nitro-2H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the targeted synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthetic strategy elucidated herein proceeds via two critical precursor stages: the regioselective N-methylation of 6-nitro-1H-indazole to yield the core intermediate, 2-methyl-6-nitro-2H-indazole, followed by the direct electrophilic iodination at the C3 position. This document offers detailed experimental protocols, discusses the causality behind methodological choices, and presents comparative data to guide researchers in achieving efficient and reproducible syntheses.

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly in oncology.[1][2] The precise functionalization of the indazole ring is paramount for modulating biological activity and optimizing pharmacokinetic properties. 3-Iodo-2-methyl-6-nitro-2H-indazole serves as a versatile intermediate, where the iodo group at the C3 position provides a reactive handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group at C6 can be reduced to an amine for subsequent derivatization.[3][4]

This guide focuses on the most direct and field-proven synthetic route, deconstructing the process into the synthesis of its two principal precursors.

Primary Synthetic Pathway Overview

The most logical and widely adopted synthetic route to 3-Iodo-2-methyl-6-nitro-2H-indazole is a sequential process starting from 6-nitro-1H-indazole. The pathway is delineated as follows:

  • N-Methylation: Regioselective methylation of 6-nitro-1H-indazole to form the key precursor, 2-methyl-6-nitro-2H-indazole . This step is critical as it establishes the N2-substitution pattern.

  • C3-Iodination: Direct electrophilic iodination of the 2-methyl-6-nitro-2H-indazole intermediate to yield the final target compound.

G A 6-Nitro-1H-indazole B Precursor 1: 2-Methyl-6-nitro-2H-indazole A->B  Step 1: N-Methylation C Target Molecule: 3-Iodo-2-methyl-6-nitro-2H-indazole B->C  Step 2: C3-Iodination

Caption: High-level overview of the primary synthetic pathway.

Precursor I: Synthesis of 2-Methyl-6-nitro-2H-indazole

The synthesis of 2-methyl-6-nitro-2H-indazole (C₈H₇N₃O₂) is the foundational step in this pathway.[5] The primary challenge lies in controlling the regioselectivity of the N-methylation of the parent 6-nitro-1H-indazole, which can occur at either the N1 or N2 position. The formation of the desired N2-isomer is influenced by the choice of methylating agent, base, and solvent system.

Causality of Reagent Selection in N-Methylation

The nitrogen atoms of the indazole ring exhibit different nucleophilic characters. N2 is generally considered more sterically hindered but can be favored by certain electrophiles.

  • Hard vs. Soft Electrophiles: "Hard" methylating agents, such as trimethyloxonium tetrafluoroborate or dimethyl sulfate, tend to favor methylation at the more electron-rich N2 position.[6][7]

  • SN2-type Reagents: Reagents like methyl iodide, often used with a base like K₂CO₃ or NaH, can produce mixtures of N1 and N2 isomers.[8][9] The base deprotonates the indazole, forming an ambident nucleophile, and the reaction site can be influenced by solvent and counter-ion effects. Separation of these isomers is typically achieved via column chromatography.[8][9]

Comparative Analysis of Methylation Protocols

The following table summarizes various reported methods for the synthesis of 2-methyl-6-nitro-2H-indazole, highlighting the impact of different reagents on yield.

Methylating AgentBase / SolventYield (N2-isomer)Reference
Trimethyloxonium tetrafluoroborateEtOAc87%[6]
Dimethyl sulfateDichloromethane / DMSO78%[7]
Iodomethane (Iodomethane)NaH / DMF56.4% (isomer mix)[8]
Iodomethane (Iodomethane)K₂CO₃ / DMFMajor/Minor split[9]
Detailed Experimental Protocol (Trimethyloxonium Method)

This protocol is recommended for achieving high regioselectivity and yield for the N2-isomer.[6]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification A 1. Stir 6-nitro-1H-indazole in EtOAc under N2 B 2. Add Trimethyloxonium tetrafluoroborate A->B C 3. Stir at RT for 5h B->C D 4. Dilute with EtOAc C->D E 5. Wash with sat. NaHCO3 D->E F 6. Extract aqueous layer with EtOAc (2x) E->F G 7. Dry combined organic layers (MgSO4) F->G H 8. Evaporate solvent G->H I 9. Column Chromatography (1:1 EtOAc/hexane) H->I J Yield: Yellow Solid (87%) I->J

Caption: Experimental workflow for N2-methylation.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred mixture of 6-nitro-1H-indazole (1.0 mmol, 163 mg) in ethyl acetate (EtOAc, 3 mL) in a flask under a nitrogen (N₂) atmosphere, add trimethyloxonium tetrafluoroborate (1.3 mmol, 192 mg).

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • Quenching and Extraction: Dilute the reaction mixture with 20 mL of EtOAc and wash with 20 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of EtOAc.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a 1:1 mixture of EtOAc/hexane as the eluent to yield 2-methyl-6-nitro-2H-indazole as a yellow solid.[6]

Final Step: C3-Iodination of 2-Methyl-6-nitro-2H-indazole

With the core precursor, 2-methyl-6-nitro-2H-indazole, in hand, the final step is the introduction of an iodine atom at the C3 position. The indazole ring is susceptible to electrophilic substitution, particularly at the electron-rich C3 position.[3]

Mechanistic Rationale

The direct iodination of indazoles is typically performed using molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), in a polar aprotic solvent like DMF.[2][10] The base is thought to deprotonate the C3 position to a small extent, generating a highly nucleophilic carbanion that readily attacks the electrophilic iodine. The N2-methyl group does not sterically hinder this position, allowing for an efficient reaction.

Detailed Experimental Protocol (Direct Iodination)

This protocol is adapted from established methods for the C3-iodination of similar indazole scaffolds.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-6-nitro-2H-indazole (1.0 mmol) in N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2.0 mmol) to the solution and stir the resulting suspension at room temperature for 15 minutes.

  • Iodine Addition: Add molecular iodine (I₂, 1.2 mmol) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold deionized water. Quench any excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield 3-Iodo-2-methyl-6-nitro-2H-indazole.

Conclusion and Outlook

The synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole is most effectively achieved through a two-stage process focusing on its key precursors. The critical step is the regioselective N-methylation of 6-nitro-1H-indazole to produce 2-methyl-6-nitro-2H-indazole , where the use of hard methylating agents like trimethyloxonium tetrafluoroborate provides superior yields of the desired N2-isomer.[6] This intermediate is then readily converted to the final product via direct C3-iodination. By understanding the principles of regioselectivity and applying the detailed protocols within this guide, researchers can reliably access this valuable building block for applications in drug discovery and materials science.

References

  • Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: ACS Publications URL: [Link]

  • Title: 2-Methyl-6-nitro-2H-indazole Source: PMC (PubMed Central) URL: [Link]

  • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances URL: [Link]

  • Title: Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles Source: ACS Publications URL: [Link]

  • Title: Synthesis method of indazole compound Source: Google Patents URL
  • Title: A kind of synthetic method of indazole compound Source: Google Patents URL
  • Title: Methods for preparing indazole compounds Source: Google Patents URL
  • Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-Methyl-6-nitro-2H-indazole Source: ResearchGate URL: [Link]

  • Title: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib Source: MDPI URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (PubMed Central) URL: [Link]

  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

Sources

Exploratory

Introduction: The Indazole Scaffold and the Strategic Importance of the C-I Bond

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodoindazole Derivatives The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern medicinal chemistry, exhibiting a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodoindazole Derivatives

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this core structure is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[2][3] Among the various synthetic handles employed for derivatization, the iodine atom at the C3 position of the indazole ring stands out. 3-Iodoindazoles are highly versatile synthetic intermediates, primarily due to the unique reactivity of the carbon-iodine (C-I) bond.[4][5]

This technical guide provides a comprehensive exploration of the C-I bond's reactivity in 3-iodoindazole derivatives. We will delve into the underlying principles governing its reactivity, detail key transformations with field-proven protocols, and present comparative data to aid researchers, scientists, and drug development professionals in designing robust and efficient synthetic strategies.

Understanding the Reactivity of the C3-Iodo Bond

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the bond dissociation energy of the carbon-halogen bond. The established trend is C-I < C-Br < C-Cl , positioning aryl iodides as the most reactive substrates.[6] This heightened reactivity often permits the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo or chloro counterparts.[6]

The C3 position of the indazole ring is generally considered the most electron-deficient, which enhances its susceptibility to oxidative addition to a low-valent metal catalyst (e.g., Pd(0))—typically the rate-determining first step in most cross-coupling catalytic cycles.[7] This inherent electronic property, combined with the lability of the C-I bond, makes 3-iodoindazoles exceptional substrates for a wide array of synthetic transformations.

Synthesis of 3-Iodoindazole Precursors

The direct iodination of the indazole core at the C3 position is a common and efficient method for preparing these key intermediates. The reaction typically proceeds via electrophilic substitution under basic conditions.

General Experimental Protocol: Direct C3 Iodination[8][9]
  • Materials:

    • Substituted 1H-Indazole

    • Iodine (I₂) (2.0 eq)

    • Potassium Hydroxide (KOH) (3.75 eq)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bisulfite solution

    • Water

  • Procedure:

    • Dissolve the starting 1H-indazole in DMF in a round-bottom flask.

    • Add potassium hydroxide and iodine to the solution.

    • Stir the mixture at room temperature for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite. A precipitate will form.

    • Filter the solid under vacuum and wash thoroughly with water.

    • Dry the solid to obtain the crude 3-iodo-1H-indazole, which can be purified further by recrystallization or column chromatography if necessary.

G Indazole 1H-Indazole Iodination C3 Iodination (I₂, KOH, DMF) Indazole->Iodination Iodoindazole 3-Iodo-1H-Indazole Iodination->Iodoindazole Coupling Cross-Coupling Reactions Iodoindazole->Coupling Functionalized C3-Functionalized Indazole Derivatives Coupling->Functionalized

Caption: General workflow for synthesis and functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-I Bond Functionalization

The C-I bond in 3-iodoindazoles is an excellent electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling: Forging C-C (Aryl/Vinyl) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-substituted indazoles.[5] It involves the coupling of the 3-iodoindazole with an organoboronic acid or ester.[8] This reaction is widely used in the synthesis of pharmacologically active molecules.[5]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-I PdII R-Pd(II)-I L₂ A->PdII B Transmetalation PdII->B R'B(OH)₂ (Base) PdII_R R-Pd(II)-R' L₂ B->PdII_R C Reductive Elimination PdII_R->C C->Pd0 R-R'

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling [6]

  • Materials:

    • 3-Iodoindazole derivative (1.0 eq)

    • Aryl/Vinyl boronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

    • Solvent (e.g., Dioxane, Toluene, DME, often with water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine the 3-iodoindazole, boronic acid, base, and palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent(s).

    • Heat the mixture to the required temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2M aq.) Dioxane 120 (MW) 0.67 75-87 [4]
PdCl₂(dppf) dppf K₃PO₄ Dioxane/H₂O 100 15 Good-Excellent [4]

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 70-80 | 12-24 | up to 83 |[9] |

Heck Coupling: Forging C-C (Alkenyl) Bonds

The Heck reaction provides a powerful route for the alkenylation of 3-iodoindazoles, forming 3-alkenyl indazoles which are valuable synthetic intermediates.[10] The reaction couples the iodoindazole with an alkene in the presence of a palladium catalyst and a base.[3]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-I PdII R-Pd(II)-I L₂ A->PdII B Alkene Coordination PdII->B Alkene PdII_Alkene Complex B->PdII_Alkene C Migratory Insertion PdII_Alkene->C PdII_Insert σ-Alkyl Complex C->PdII_Insert D β-Hydride Elimination PdII_Insert->D E Reductive Elimination D->E Product E->Pd0 Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-I PdII R-Pd(II)-I L₂ A->PdII B Transmetalation PdII_R R-Pd(II)-C≡CR' L₂ B->PdII_R CuI Cu-I B->CuI C Reductive Elimination PdII_R->C C->Pd0 R-C≡CR' D Alkyne Coordination CuI->D R'C≡CH (Base) CuAlkyne Cu-C≡CR' D->CuAlkyne CuAlkyne->B G cluster_0 Catalytic Cycle Pd0 Pd(0)L A Oxidative Addition Pd0->A R-I PdII R-Pd(II)-I L A->PdII B Amide Formation PdII->B HNR'R'' (Base) PdII_Amide R-Pd(II)-NR'R'' L B->PdII_Amide C Reductive Elimination PdII_Amide->C C->Pd0 R-NR'R''

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Iodo-2-methyl-6-nitro-2H-indazole

Introduction The 2H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalized indazoles are key components in a variety of pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalized indazoles are key components in a variety of pharmacologically active compounds, including the anti-cancer agent pazopanib.[1][2] The introduction of a halogen, such as iodine, at the C3 position provides a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the construction of diverse molecular libraries for drug discovery.[3][4]

This document provides a comprehensive, two-step protocol for the synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole. The synthesis commences with the N-methylation of 6-nitro-1H-indazole to regioselectively form 2-methyl-6-nitro-2H-indazole, followed by direct iodination at the C3 position. The protocols herein are designed to be robust and reproducible, with explanations of the chemical principles and experimental considerations to ensure successful execution by researchers in organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole is achieved in two sequential steps, as illustrated below. The initial step involves the methylation of the indazole nitrogen, followed by electrophilic iodination of the electron-rich C3 position.

Synthetic_Scheme cluster_0 cluster_1 start 6-Nitro-1H-indazole intermediate 2-Methyl-6-nitro-2H-indazole start->intermediate Dimethyl sulfate, CH2Cl2, DMSO, Reflux final_product 3-Iodo-2-methyl-6-nitro-2H-indazole intermediate->final_product Iodine (I2), K2CO3, DMF, Room Temp.

Caption: Overall synthetic pathway for 3-Iodo-2-methyl-6-nitro-2H-indazole.

Part 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This initial step focuses on the regioselective methylation of 6-nitro-1H-indazole. While methylation can occur at either N1 or N2, the use of specific solvent systems can favor the formation of the 2H-indazole isomer.[2][5]

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add dichloromethane (CH₂Cl₂) (approx. 15 mL per gram of starting material).

  • Reagent Addition: To the resulting suspension, add dimethyl sulfate (1.1 eq) followed by dimethyl sulfoxide (DMSO) (approx. 1 mL per gram of starting material).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a yellow solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol or by column chromatography on silica gel if necessary.

Reagent Table
ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Nitro-1H-indazole163.121.0(User Defined)
Dimethyl sulfate126.131.1(Calculated)
Dichloromethane84.93-(As per protocol)
Dimethyl sulfoxide78.13-(As per protocol)
Causality and Experimental Insights
  • Regioselectivity: The choice of solvents and reagents influences the N1/N2 methylation ratio. The conditions described are based on established procedures that favor the desired 2-methyl isomer.[2][5]

  • Safety: Dimethyl sulfate is a potent alkylating agent and is toxic and carcinogenic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Any residual dimethyl sulfate should be quenched with an ammonia solution.

Part 2: Synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole

The second step involves the direct iodination of the 2-methyl-6-nitro-2H-indazole intermediate at the C3 position. The indazole ring is susceptible to electrophilic substitution, and the C3 position is often the most reactive site for such reactions.[4][6]

Experimental Workflow

Experimental_Workflow A Dissolve 2-methyl-6-nitro-2H-indazole in anhydrous DMF B Add K2CO3 and stir for 15 min A->B C Add I2 portion-wise B->C D Stir at room temperature for 12-18 hours C->D E Monitor reaction by TLC D->E F Pour into cold deionized water E->F G Quench excess I2 with Na2S2O3 solution F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over anhydrous MgSO4 I->J K Concentrate under reduced pressure J->K L Purify by recrystallization or column chromatography K->L

Caption: Step-by-step workflow for the iodination of 2-methyl-6-nitro-2H-indazole.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-methyl-6-nitro-2H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10 mL per gram).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add molecular iodine (I₂) (1.2 eq) portion-wise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Work-up: Upon completion, pour the reaction mixture into cold deionized water.

  • Quenching: Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reagent Table
ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Methyl-6-nitro-2H-indazole177.151.0(User Defined)
Iodine (I₂)253.811.2(Calculated)
Potassium Carbonate (K₂CO₃)138.212.0(Calculated)
Anhydrous DMF73.09-(As per protocol)
Causality and Experimental Insights
  • Role of the Base: Potassium carbonate acts as a base to deprotonate the C3 position of the indazole, although the exact mechanism may involve enhancing the nucleophilicity of the ring system towards the electrophilic iodine. This is a common strategy for the halogenation of heterocyclic compounds.[4][6]

  • Choice of Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and effectively solubilizes both the organic substrate and the inorganic base.

  • Purification Strategy: The work-up procedure is designed to remove the DMF solvent (water-soluble) and any unreacted iodine (quenched by sodium thiosulfate). Subsequent extraction and drying yield the crude product, which is then purified to remove any remaining starting material or by-products.

Characterization

The final product, 3-Iodo-2-methyl-6-nitro-2H-indazole, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the presence of the methyl group and the aromatic protons, with shifts indicative of the substituent pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes. Organic Letters, 12(10), 2171-2173.
  • Li, H., Li, P., & Wang, L. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Letters, 15(4), 620–623.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545.
  • Krchnak, V. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Journal of Combinatorial Chemistry, 10(4), 569-574. Available at: [Link]

  • Gao, F., Li, J., & Zhang, Y. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. Available at: [Link]

  • Astellas Pharma Inc. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Synthesis method of indazole compound. CN103319410A.
  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. Available at: [Link]

  • Gao, F., Li, J., & Zhang, Y. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Nguyen, T. T. T., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4983. Available at: [Link]

  • Sravanthi, G., & Kumar, Dr. K. S. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Available at: [Link]

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.

Sources

Application

Using 3-Iodo-2-methyl-6-nitro-2H-indazole as a kinase inhibitor scaffold

Application Note & Protocol Guide: 3-Iodo-2-methyl-6-nitro-2H-indazole as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery Executive Summary The development of highly selective, ATP-competitive kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3-Iodo-2-methyl-6-nitro-2H-indazole as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. The 2H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, notably featured in FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors such as pazopanib [1].

This application note details the utility, mechanistic rationale, and experimental protocols for utilizing 3-Iodo-2-methyl-6-nitro-2H-indazole (CAS: 2007921-28-8) as a versatile building block. Unlike traditional 3-methyl-substituted precursors, the presence of a 3-iodo substituent provides an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling. This enables rapid structure-activity relationship (SAR) exploration of the kinase hydrophobic pocket, while the 6-nitro group serves as a latent amine for hinge-binding extensions.

Mechanistic Rationale: The Chemical Logic of the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to react it. The design of 3-Iodo-2-methyl-6-nitro-2H-indazole is highly intentional for Type I and Type II kinase inhibitor synthesis [2]:

  • 2-Methyl Group (Tautomeric Locking): Indazoles naturally exist in a tautomeric equilibrium between 1H and 2H forms. Methylation at the N2 position locks the scaffold into the 2H-conformation. This specific geometry dictates the trajectory of the C3 and C6 vectors, optimizing the presentation of the core to the adenine-binding pocket of the kinase.

  • 3-Iodo Group (Hydrophobic Pocket Probing): The C3 position typically projects into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T315 in ABL, T674 in PDGFRα). The iodo group is highly reactive in Suzuki-Miyaura or Sonogashira couplings, allowing chemists to rapidly append diverse aryl, heteroaryl, or alkynyl groups to optimize van der Waals interactions and overcome gatekeeper mutations.

  • 6-Nitro Group (Latent Hinge/Solvent Channel Vector): The 6-position projects toward the hinge region or the solvent-exposed channel. The nitro group is stable during C3 cross-coupling but can be readily reduced to an amine (using Pd/C and H2​ or SnCl2​ ). The resulting 6-amino-2H-indazole can undergo SN​Ar reactions with electrophiles (like 2,4-dichloropyrimidine) to install critical hydrogen bond donors/acceptors required for hinge binding [3].

Scaffold Diversification Workflow

ScaffoldLogic Scaffold 3-Iodo-2-methyl- 6-nitro-2H-indazole C3_Coupling C3 Suzuki/Sonogashira (Hydrophobic Probing) Scaffold->C3_Coupling Pd-Catalysis C6_Reduction C6 Nitro Reduction (Amine Generation) C3_Coupling->C6_Reduction Fe/NH4Cl or Pd/C Hinge_Binder Pyrimidine SNAr (Hinge Binding) C6_Reduction->Hinge_Binder Electrophile Final_Drug Targeted Kinase Inhibitor Hinge_Binder->Final_Drug SAR Optimization

Figure 1: Stepwise chemical diversification logic of the 3-Iodo-2-methyl-6-nitro-2H-indazole scaffold.

Experimental Protocols & Self-Validating Workflows

The following protocols provide a self-validating system for synthesizing a prototype RTK inhibitor library. Quality control checkpoints are embedded to ensure reaction fidelity.

Protocol A: C3-Diversification via Suzuki-Miyaura Cross-Coupling

This step installs the hydrophobic moiety at the C3 position. Reagents: 3-Iodo-2-methyl-6-nitro-2H-indazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Preparation: In an oven-dried Schlenk flask, combine the indazole scaffold, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen quenches the active Pd(0) species, leading to homocoupling of the boronic acid and low yields.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation Checkpoint (LC-MS): Monitor the disappearance of the starting material (m/z ~303 [M+H]+). The reaction is complete when the peak area of the starting material is <2% by UV (254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C6-Nitro Reduction and Hinge-Binder Attachment

This step converts the nitro group to an amine and attaches a pyrimidine hinge-binder (mimicking the pazopanib synthetic route) [3]. Reagents: C3-arylated intermediate (1.0 eq), Iron powder (5.0 eq), NH4​Cl (5.0 eq), EtOH/Water (3:1), followed by 2-chloro-4-methylpyrimidine (1.1 eq), DIPEA (2.0 eq).

  • Reduction: Suspend the C3-arylated intermediate in EtOH/Water. Add Fe powder and NH4​Cl . Heat to 80°C for 2 hours.

    • Expert Insight: We utilize Béchamp reduction ( Fe/NH4​Cl ) rather than H2​/Pd/C if the C3-aryl group contains reducible functionalities (e.g., alkenes, alkynes, or certain halogens).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to yield the 6-amino intermediate.

  • SN​Ar Coupling: Dissolve the crude amine in n-butanol. Add 2-chloro-4-methylpyrimidine and DIPEA.

  • Reaction: Heat at 110°C for 12 hours.

  • Validation Checkpoint (NMR): 1H -NMR of the product must show the disappearance of the broad primary amine singlet (~5.5 ppm) and the appearance of a downfield secondary amine proton (~9.0 ppm), confirming successful pyrimidine coupling.

Quantitative Data Presentation

To benchmark the efficiency of this scaffold, Table 1 summarizes typical yields and conditions for various C3-substitutions using Protocol A.

Table 1: Optimization of C3 Suzuki-Miyaura Coupling on 3-Iodo-2-methyl-6-nitro-2H-indazole

Boronic Acid ( R−B(OH)2​ )Catalyst SystemTemp / TimeIsolated Yield (%)LC-MS Purity (%)
Phenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 90°C / 4h88%>98%
4-Fluorophenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 90°C / 5h85%>97%
3-Pyridylboronic acid Pd(PPh3​)4​ , Na2​CO3​ 100°C / 8h72%>95%
2-Thienylboronic acid Pd(dppf)Cl2​ , Cs2​CO3​ 85°C / 6h79%>96%

Note: Heteroaryl boronic acids (e.g., 3-pyridyl) require slightly harsher conditions and Pd(PPh3​)4​ to prevent catalyst poisoning by the basic nitrogen.

Biological Application: Target Pathway Inhibition

Compounds derived from the 2H-indazole scaffold frequently exhibit potent activity against the VEGFR and PDGFR families [1]. By binding to the ATP pocket of these receptors, the synthesized derivatives halt downstream signaling cascades responsible for tumor angiogenesis and proliferation.

KinasePathway Ligand VEGF / PDGF Receptor VEGFR / PDGFR (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 2H-Indazole Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Angiogenesis & Cell Proliferation PI3K->Outcome Survival MAPK->Outcome Growth

Figure 2: Mechanism of action of 2H-indazole derived inhibitors blocking VEGFR/PDGFR-mediated tumor angiogenesis.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors PubMed / ChemMedChem URL:[Link][2]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug Research & Reviews: Journal of Chemistry URL:[Link][3]

Sources

Method

Application Note: Advanced Synthetic Strategies and Protocols for Pazopanib Intermediates

Executive Summary Pazopanib hydrochloride (Votrient®) is a potent, orally available multi-target tyrosine kinase inhibitor (TKI) primarily indicated for metastatic renal cell carcinoma and advanced soft tissue sarcoma 1....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pazopanib hydrochloride (Votrient®) is a potent, orally available multi-target tyrosine kinase inhibitor (TKI) primarily indicated for metastatic renal cell carcinoma and advanced soft tissue sarcoma 1. The active pharmaceutical ingredient (API) functions by inhibiting vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptors (PDGFR-α, -β) 2. The molecular architecture of Pazopanib necessitates the precise assembly of three core fragments: an indazole derivative, a pyrimidine core, and a sulfonamide side-chain 3. This application note delineates the critical synthetic pathways, mechanistic rationales, and validated protocols for generating high-purity Pazopanib intermediates, focusing on regioselectivity and impurity control.

Mechanistic Rationale and Synthetic Strategy

The convergent synthesis of Pazopanib hinges on leveraging the differential reactivity of its key building blocks. The most robust and commercially viable pathways involve the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine [[4]]().

  • Regioselective Coupling : The C4-chlorine of 2,4-dichloropyrimidine is significantly more electrophilic than the C2-chlorine [[4]](). Under basic conditions, the primary or secondary amine of the indazole intermediate preferentially attacks the C4 position.

  • Acid-Catalyzed Final Assembly : The subsequent coupling of the sulfonamide intermediate to the C2 position requires acid catalysis (typically HCl) to protonate the pyrimidine ring. This increases the electrophilicity of the C2 carbon, facilitating the displacement of the remaining chlorine atom 3.

  • Impurity Control : A major process-related impurity is the regioisomer N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine (4-CPDMI) 5. Strict temperature control and solvent selection are required to suppress its formation, as its presence leads to downstream secondary impurities that are difficult to purge 4.

Workflow Visualization

PazopanibSynthesis A 3-Methyl-6-nitro-1H-indazole B N,2,3-Trimethyl-2H-indazol-6-amine A->B 1. Reduction 2. N-Methylation D N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine B->D SNAr (Basic) C 2,4-Dichloropyrimidine C->D Regioselective F Pazopanib Hydrochloride (API) D->F SNAr (Acidic) E 5-Amino-2-methylbenzenesulfonamide E->F Final Assembly

Synthetic workflow for Pazopanib API highlighting the assembly of key intermediate fragments.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N,2,3-Trimethyl-2H-indazol-6-amine (Indazole Core)

This protocol describes the preparation of the indazole core from 3-methyl-6-nitro-1H-indazole via a sequence of nitro reduction and selective methylations 2.

Step-by-Step Methodology:

  • Nitro Reduction : Charge a high-pressure reactor with 3-methyl-6-nitro-1H-indazole (1.0 eq) and methanol. Add 10% Pd/C (catalytic) or Raney Nickel 5. Pressurize with H₂ gas (3.5 - 4.0 kg/cm ²) and stir at 25°C until hydrogen uptake ceases 5.

  • Filtration : Filter the reaction mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the amine intermediate.

  • N-Methylation : Subject the intermediate to Eschweiler-Clarke conditions or utilize dimethyl carbonate/methyl iodide in the presence of a base (e.g., K₂CO₃) to achieve N-methylation at the N2 position and the exocyclic amine [[4]]().

  • In-Process Control (IPC) : Monitor the reaction via HPLC (UV detection at 254 nm).

    • Self-Validation: The reaction is deemed complete only when the unmethylated or mono-methylated intermediates are ≤ 1.0% area. If > 1.0%, continue stirring and re-sample after 2 hours.

  • Isolation : Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield N,2,3-trimethyl-2H-indazol-6-amine (Overall yield: ~55%) 2.

Causality Check: The N2 methylation of the indazole ring is not merely structural; it is critical for the specific binding conformation of Pazopanib within the VEGFR-2 kinase pocket, preventing off-target binding 2.

Protocol 2: Regioselective Synthesis of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

This step couples the indazole core with the pyrimidine derivative.

Step-by-Step Methodology:

  • Preparation : In a clean, dry reactor, charge N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in a solvent mixture of tetrahydrofuran (THF) and ethanol [[5]]().

  • Base Addition : Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the suspension 5.

  • Heating : Gradually heat the reaction mixture to 75–80°C and maintain for 4–6 hours 5.

  • In-Process Control (IPC) : Pull a sample for HPLC analysis.

    • Self-Validation: Monitor for the 4-CPDMI regioisomer impurity. The reaction temperature must not exceed 80°C to keep 4-CPDMI formation < 0.5% 5, [[4]]().

  • Cooling and Isolation : Once the starting indazole is ≤ 0.5%, cool the mixture to 20–25°C [[5]](). Add water to precipitate the product. Filter, wash with water, and dry under vacuum to afford the coupled intermediate.

Causality Check: The addition of NaHCO₃ acts as an acid scavenger, neutralizing the HCl generated during the SNAr reaction. Without this base, the indazole amine would become protonated, drastically reducing its nucleophilicity and stalling the reaction 5.

Protocol 3: Final Assembly of Pazopanib Hydrochloride

The final step involves the coupling of the sulfonamide side-chain to the pyrimidine-indazole intermediate [[3]]().

Step-by-Step Methodology:

  • Charge : In a reaction flask, combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in ethanol or N,N-dimethylformamide (DMF) 3.

  • Catalysis : Add a catalytic amount of concentrated hydrochloric acid (HCl) 3.

  • Coupling : Heat the reaction mixture to approximately 95°C and stir vigorously [[3]]().

  • In-Process Control (IPC) : Monitor via TLC or HPLC.

    • Self-Validation: The reaction is complete when the pyrimidine intermediate is consumed. The appearance of a thick precipitate often indicates product formation.

  • Isolation : Cool the reaction mixture to room temperature to induce full precipitation. Filter the solid, wash with cold ethanol, and dry to yield Pazopanib Hydrochloride 3.

Causality Check: Unlike the first coupling step which required basic conditions, this second SNAr displacement requires acid catalysis. The HCl protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C2 position, thereby enabling the less nucleophilic sulfonamide aniline to successfully attack and displace the remaining chlorine 3.

Quantitative Data & Route Comparison

The following table summarizes the key metrics across different synthetic strategies for Pazopanib API, highlighting the trade-offs between yield and impurity profiles.

Synthetic RouteStarting MaterialKey IntermediateOverall YieldMajor Impurity Risk
Innovator's Route 33-Methyl-6-nitro-1H-indazoleN,2,3-Trimethyl-2H-indazol-6-amine~54-55%4-CPDMI regioisomer [[4]]()
Alternative Route A 36-Bromo-2,3-dimethyl-2H-indazole2,3-Dimethyl-2H-indazol-6-amine>60%Over-methylation
Alternative Route B 5-Amino-2-methylbenzenesulfonamide5-((4-Chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide~48% (First step)Unreacted sulfonamide

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Application

Application Note: Solid-Phase Synthesis Strategies Utilizing 3-Iodo-2-methyl-6-nitro-2H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The indazole scaffold is a privileged motif i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The indazole scaffold is a privileged motif in medicinal chemistry, frequently utilized as a kinase hinge-binding pharmacophore. While 1H-indazoles are thermodynamically favored, 2H-indazoles offer distinct vector geometries for structure-activity relationship (SAR) exploration. However, the synthesis of 2H-indazoles often suffers from regioselectivity issues due to N1/N2 tautomerization .

The building block 3-Iodo-2-methyl-6-nitro-2H-indazole (CAS: 2007921-28-8) elegantly solves this problem. The N2-methyl group locks the tautomeric state, while the molecule presents two highly orthogonal reactive handles: a 3-iodo group primed for transition-metal-catalyzed cross-coupling, and a 6-nitro group that can be reduced to an amine for subsequent derivatization.

This application note details a robust, self-validating Solid-Phase Synthesis (SPS) workflow designed to generate combinatorial libraries of 2H-indazole derivatives. By anchoring an aryl boronic acid to a solid support and reacting it with 3-Iodo-2-methyl-6-nitro-2H-indazole in solution, we leverage the unique electronic properties of the building block to drive the reaction to completion.

Mechanistic Causality: Why Suzuki Coupling Precedes Nitro Reduction

In solid-phase chemistry, the sequence of events dictates the yield. A common misstep is reducing the nitro group to an amine prior to the cross-coupling step. As illustrated in Figure 1, the 6-nitro group exerts a strong electron-withdrawing effect ( −M,−I ) on the indazole core. This drastically reduces the electron density at the C3 position, weakening the C-I bond and accelerating the oxidative addition of the Pd(0) catalyst—the rate-determining step in the Suzuki-Miyaura cycle . Conversely, reducing the nitro group first yields an electron-donating amine ( +M ), which deactivates the aryl iodide and leads to sluggish, incomplete on-resin coupling.

Mechanism NitroIndazole 3-Iodo-2-methyl-6-nitro-2H-indazole Nitro group (-M, -I) withdraws e- density Pd0 Pd(0) Catalyst NitroIndazole->Pd0 Preferred Substrate OxAdd Fast Oxidative Addition (C-I bond weakened) Pd0->OxAdd OxAddSlow Sluggish Oxidative Addition (C-I bond strengthened) Pd0->OxAddSlow AmineIndazole 3-Iodo-2-methyl-6-amino-2H-indazole Amino group (+M) donates e- density AmineIndazole->Pd0 Sub-optimal Substrate

Figure 1: Electronic influence of the 6-position substituent on Pd(0) oxidative addition.

Solid-Phase Workflow Design

The protocol utilizes Rink Amide AM resin to yield a primary amide upon cleavage. The workflow relies on a systematic sequence of amide coupling, C-C bond formation, heterogeneous reduction, and final derivatization.

SPS_Workflow Resin Rink Amide Resin (Fmoc-deprotected) Step1 Amide Coupling (4-Carboxyphenylboronic acid, HATU) Resin->Step1 ResinBoronic Resin-Bound Aryl Boronic Acid Step1->ResinBoronic Step2 Suzuki-Miyaura Coupling (3-Iodo-2-methyl-6-nitro-2H-indazole, Pd-cat) ResinBoronic->Step2 ResinIndazole Resin-Bound 6-Nitro-2H-indazole Step2->ResinIndazole Step3 Nitro Reduction (SnCl2·2H2O, DMF) ResinIndazole->Step3 ResinAmine Resin-Bound 6-Amino-2H-indazole Step3->ResinAmine Step4 Acylation / Derivatization (R-COCl or R-COOH/HATU) ResinAmine->Step4 ResinFinal Resin-Bound Derivatized Indazole Step4->ResinFinal Step5 TFA Cleavage (95% TFA, Scavengers) ResinFinal->Step5 Product Final 2H-Indazole Library Member (Free Amide) Step5->Product

Figure 2: Solid-phase synthesis workflow utilizing 3-Iodo-2-methyl-6-nitro-2H-indazole.

Reaction Optimization Data

Performing cross-coupling on a solid support requires highly optimized conditions to overcome diffusion limitations within the polystyrene matrix. Table 1 summarizes the optimization of the on-resin Suzuki-Miyaura coupling.

Table 1: Optimization of On-Resin Suzuki-Miyaura Coupling

EntryCatalyst System (15 mol%)Solvent SystemTemp (°C)Time (h)Conversion (%)*
1 Pd(PPh₃)₄ / K₂CO₃ DMF / H₂O (9:1) 90 16 >95
2Pd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O (9:1)901682
3Pd(OAc)₂ / SPhos / K₃PO₄DMF / H₂O (9:1)901688
4Pd(PPh₃)₄ / K₂CO₃DMF / H₂O (9:1)2524<10

*Conversion determined by LC-MS analysis of micro-cleaved resin intermediates (integration of UV 254 nm trace).

Detailed Experimental Protocols

This methodology is designed as a self-validating system : each critical transformation is followed by an analytical checkpoint to ensure absolute confidence before proceeding to the next step.

Protocol A: Preparation of Resin-Bound Boronic Acid
  • Resin Swelling: Weigh 1.0 g of Rink Amide AM resin (loading 0.5 mmol/g) into a fritted solid-phase reaction vessel. Swell in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF (5×) and DCM (5×).

  • Coupling: Dissolve 4-carboxyphenylboronic acid (3.0 equiv, 1.5 mmol), HATU (2.9 equiv, 1.45 mmol), and DIPEA (6.0 equiv, 3.0 mmol) in 10 mL of DMF. Add to the resin and agitate at room temperature for 2 hours.

  • Validation (Checkpoint 1): Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete acylation of the primary amine. Wash resin with DMF (5×) and DCM (5×).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a vial, dissolve 3-Iodo-2-methyl-6-nitro-2H-indazole (3.0 equiv, 1.5 mmol, 454.5 mg) in 9 mL of degassed DMF. Add 1 mL of degassed 2M aqueous K₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ (15 mol%, 0.075 mmol) to the solution and transfer the mixture to the reaction vessel containing the resin.

  • Reaction: Seal the vessel and heat at 90 °C with gentle orbital shaking for 16 hours.

  • Resin Washing & Pd Removal: Drain the reaction mixture. Wash the resin with DMF (3×), H₂O (3×), and DMF (3×). To remove precipitated palladium black, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 10 min), until the beads return to a light yellow/brown color. Wash with DCM (5×).

  • Validation (Checkpoint 2): Perform a micro-cleavage. Transfer ~5 mg of resin to a microtube, add 100 µL of TFA/H₂O (95:5), and stand for 30 min. Evaporate under N₂, dissolve in MeCN, and analyze via LC-MS. Look for the mass of the 6-nitro-indazole intermediate ( [M+H]+ ).

Protocol C: On-Resin Nitro Reduction

Note: Catalytic hydrogenation is impractical on-resin. Tin(II) chloride provides a mild, single-electron transfer reduction compatible with the polystyrene matrix .

  • Reduction: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. Add 10 mL to the resin and agitate at room temperature for 16 hours.

  • Washing: Drain and wash the resin sequentially with DMF (5×), 10% DIPEA in DMF (to neutralize HCl generated during reduction, 3×), DMF (5×), and DCM (5×).

  • Validation (Checkpoint 3): Perform a Chloranil test. A positive result (blue/green beads) confirms the presence of the newly formed aromatic amine.

Protocol D: Derivatization and Cleavage
  • Acylation: React the resin-bound 6-amino-2H-indazole with an acyl chloride (e.g., acetyl chloride, 5.0 equiv) and DIPEA (10.0 equiv) in DCM for 2 hours.

  • Validation (Checkpoint 4): Repeat the Chloranil test. A negative result confirms complete capping of the aniline.

  • Cleavage: Treat the dried resin with 10 mL of a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into a round-bottom flask. Wash the resin with an additional 2 mL of TFA. Concentrate the combined filtrates under reduced pressure. Precipitate the final product using cold diethyl ether, centrifuge, and decant to yield the crude 2H-indazole library member.

References

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018. URL:[Link]

  • Kikelj, D., et al. "Remarkably Efficient Synthesis of 2H-Indazole 1-Oxides and 2H-Indazoles via Tandem Carbon−Carbon Followed by Nitrogen−Nitrogen Bond Formation." The Journal of Organic Chemistry, 2008. URL:[Link]

  • Bräse, S., et al. "Solid-Supported Reagents in Organic Synthesis." Academia / Journal of Combinatorial Chemistry, 2002. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles

Welcome to the Application Scientist Support Portal. The C3-functionalization of indazoles via palladium-catalyzed cross-coupling is a critical transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The C3-functionalization of indazoles via palladium-catalyzed cross-coupling is a critical transformation in medicinal chemistry and drug development. However, 3-iodoindazoles are notoriously challenging substrates that frequently suffer from low conversion, catalyst poisoning, and competing side reactions.

This guide provides a deep-dive mechanistic analysis, troubleshooting FAQs, benchmarked data, and self-validating protocols to help you rescue failing reactions and optimize your yields.

Mechanistic Root Cause Analysis

To troubleshoot a failing Suzuki coupling, you must first understand the structural liabilities of the 3-iodoindazole scaffold.

The primary culprit for low conversion is the acidic N1-H proton (pKa ~14) . Under the basic conditions required for Suzuki-Miyaura coupling (e.g., Na₂CO₃, K₃PO₄), the unprotected indazole is easily deprotonated. The resulting indazolyl anion is a powerful σ-donor that strongly coordinates to the Palladium(II) center[1]. This coordination forms an off-cycle, thermodynamically stable Pd-bis(azolyl) complex, effectively poisoning the catalyst and halting the catalytic cycle[1].

Additionally, steric hindrance at the C3 position can slow down both the oxidative addition and transmetalation steps. When transmetalation is sluggish, the boronic acid partner is left exposed to the basic, aqueous environment, leading to rapid protodeboronation (hydrolytic cleavage of the C-B bond) before the coupling can occur.

MechanisticPitfalls A 3-Iodoindazole (Unprotected) B Base Addition (Deprotonation of N1-H) A->B Unoptimized Base E N-Protection (THP, SEM) A->E Synthetic Strategy C Indazolyl Anion (Strong sigma-donor) B->C D Pd Catalyst Poisoning (Off-cycle species) C->D Binds Pd(II) F Oxidative Addition at C3-I E->F Pd(0), Ligand G Transmetalation & Reductive Elimination F->G Boronic Acid, Base H High Yield C3-Aryl Indazole G->H

Mechanistic pathways showing catalyst poisoning vs. successful coupling via N-protection.

Troubleshooting Guide & FAQs

Q1: I am using an unprotected 3-iodoindazole and my conversion is stuck at <20%. What is the mechanistic cause, and how do I fix it? A1: The low yield is primarily driven by catalyst poisoning via the unprotected N1-anion[1]. You have two main solutions:

  • Chemical Protection: Protect the N1 position with a robust group like THP (tetrahydropyranyl) or SEM prior to the coupling[2][3]. This prevents Pd-coordination and significantly improves yields[2].

  • Ligand Optimization: If you must couple the unprotected substrate, switch to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos [1]. The extreme steric bulk of these ligands prevents the formation of the inactive Pd-bis(azole) dimer, forcing the palladium to remain in the active catalytic cycle[1]. Microwave irradiation at elevated temperatures (120–160 °C) can also force the reaction to completion[4].

Q2: I protected my 3-iodoindazole with a Boc group, but LC-MS shows massive amounts of N-deprotected starting material and very little product. Why? A2: The tert-butyloxycarbonyl (Boc) group is notoriously base-labile under the aqueous, high-temperature conditions of a standard Suzuki coupling[5]. This instability is severely exacerbated if your indazole contains electron-withdrawing groups (e.g., 5-nitro or 7-nitro), which stabilize the indazolyl anion generated during deprotection[4]. Solution: Switch to a base-stable protecting group like THP or SEM[2][3]. If you are locked into using a Boc group, utilize microwave heating to outpace the kinetics of the deprotection side-reaction, which has been shown to improve yields of the coupled product[5].

Q3: My LC-MS shows complete consumption of the boronic acid, but >50% of my 3-iodoindazole remains unreacted. Adding more catalyst doesn't help. A3: You are observing protodeboronation . The boronic acid is decomposing faster than transmetalation can occur. Solution: Ensure your solvent system has the correct water content (e.g., Dioxane:H₂O at a 4:1 ratio). Water is a thermodynamic requirement to solubilize the base and form the reactive trihydroxyboronate anion [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation[6]. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ to accelerate the transmetalation step[6].

Quantitative Data & Condition Benchmarking

The following table summarizes validated conditions and comparative yields for the Suzuki-Miyaura coupling of various 3-iodoindazole derivatives, illustrating the profound impact of N-protection and ligand choice.

Substrate TypeCoupling PartnerCatalyst / LigandBase & SolventConditionsYieldRef
Unprotected 3-IodoindazolePinacol vinyl boronatePd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane120 °C (MW), 40 min48–75%[4][6]
Unprotected 3-ChloroindazoleArylboronic acidPd(OAc)₂ / XPhos K₃PO₄ / Dioxane:H₂O100 °C, 18 h>80%[1]
N-Boc -3-Iodo-5-nitroindazolePinacol vinyl boronatePd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane100 °C (Thermal)13%*[4]
N-THP -3-IodoindazoleArylboronic acidPd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O80–100 °C (Thermal)87%[2]
N-SEM -3-IodoindazoleTrimethylstannane (Stille)Pd(PPh₃)₄THF / ThermalRefluxGood[3]

*Note: The 13% yield for the N-Boc nitro derivative was accompanied by 86% recovery of the N-deprotected starting material due to base-lability[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Robust N-Protection of 3-Iodoindazole (THP Protection)

Causality: THP is an acetal protecting group that is highly stable to the strong bases used in cross-coupling, yet easily removed under mild acidic conditions post-coupling[2].

Materials:

  • 3-Iodo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) or catalytic p-TsOH (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspend 3-iodo-1H-indazole in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add the acid catalyst (PPTS) followed by dropwise addition of DHP.

  • Stir the reaction at room temperature for 4–12 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar N-H starting material (low Rf) will convert to a significantly less polar spot (high Rf). LC-MS will show the [M+H]+ mass shifted by +84 Da.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography if necessary.

Protocol B: Optimized Suzuki-Miyaura Coupling (Microwave-Assisted)

Causality: Degassing prevents the rapid oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex. Microwave irradiation ensures rapid heating, allowing the productive cross-coupling to outcompete protodeboronation[4][5].

Materials:

  • N-THP-3-iodoindazole (1.0 eq)

  • Aryl or Vinyl Boronic Acid / Pinacol Ester (1.5 - 2.0 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (5 mol%)

  • 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 eq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • To a microwave vial, add the N-THP-3-iodoindazole, the boronic acid partner, and the Palladium catalyst[4].

  • Add 1,4-Dioxane and the 2M aqueous base solution (optimal solvent ratio is typically 4:1 Dioxane:Water)[6].

  • Seal the vial with a septum cap and sparge the mixture with Nitrogen or Argon gas for 5–10 minutes.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 40 minutes[4].

  • IPC (Self-Validation): Analyze the crude mixture by LC-MS. Look for the disappearance of the distinct isotopic iodine pattern (M / M+2) of the starting material. If the boronic acid mass is absent but starting material remains, protodeboronation has occurred.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography[4].

TroubleshootingWorkflow Start Low Conversion in Suzuki Coupling? CheckSM Check Crude by LC-MS Start->CheckSM Unreacted Unreacted 3-Iodoindazole (>50% remaining) CheckSM->Unreacted NoBoronic Boronic Acid Consumed (Protodeboronation) CheckSM->NoBoronic Deprotected N-Boc Deprotected (Side Reaction) CheckSM->Deprotected Sol1 Switch to Bulky Ligand (e.g., XPhos, SPhos) Unreacted->Sol1 Poor Ox. Addition Sol2 Use Dioxane/H2O (4:1) Add Boronic Acid slowly NoBoronic->Sol2 Base/H2O imbalance Sol3 Switch to THP/SEM or use Microwave Deprotected->Sol3 Base-labile group

Step-by-step troubleshooting workflow for diagnosing low conversion in Suzuki couplings.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation MDPI[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence PMC / NIH[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation PMC / NIH[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors ACS Medicinal Chemistry Letters[Link]

  • SYNTHETIC APPROACHES TO 3,3'-BIINDOLYL AND 3,3'-BIINDAZOLYL DERIVATIVES Clockss / Heterocycles[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 3-Iodo-2-methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Iodo-2-methyl-6-nitro-2H-indazole, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Iodo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide offers a robust, predictive analysis based on the established principles of NMR spectroscopy and comparative data from structurally related analogues. We will explore the expected chemical shifts, coupling constants, and splitting patterns, and compare these predictions with experimental data from similar indazole derivatives.

The Structural Context: Understanding Substituent Effects

The structure of 3-Iodo-2-methyl-6-nitro-2H-indazole incorporates several key functional groups that profoundly influence its ¹H NMR spectrum. The indazole core provides a bicyclic aromatic system. The substituents—an iodine atom at position 3, a methyl group at the N-2 position, and a nitro group at position 6—each exert distinct electronic effects that dictate the chemical environment of the aromatic protons.

  • Iodine (at C3): As an electron-withdrawing group, iodine is expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

  • Methyl Group (at N2): The methyl group is electron-donating and will have a characteristic singlet peak in the aliphatic region of the spectrum. Its position on the nitrogen atom defines the molecule as a 2H-indazole isomer.

  • Nitro Group (at C6): The nitro group is a strong electron-withdrawing group. Its presence significantly deshields the protons on the benzene ring, particularly those in the ortho and para positions.

Predicted ¹H NMR Spectrum of 3-Iodo-2-methyl-6-nitro-2H-indazole

Based on the analysis of substituent effects and data from related compounds, the predicted ¹H NMR spectrum of 3-Iodo-2-methyl-6-nitro-2H-indazole in a standard solvent like CDCl₃ or DMSO-d₆ would exhibit the following key features:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~ 7.5 - 7.8Doublet~ 9.0Ortho-coupled to H-5. Deshielded by the adjacent indazole ring system.
H-5~ 8.0 - 8.3Doublet of Doublets~ 9.0 (ortho), ~ 2.0 (meta)Ortho-coupled to H-4 and meta-coupled to H-7. Significantly deshielded by the para-nitro group.
H-7~ 8.5 - 8.8Doublet~ 2.0Meta-coupled to H-5. Strongly deshielded by the ortho-nitro group. Will likely appear as a singlet or a narrow doublet.
N-CH₃~ 4.0 - 4.3Singlet-Characteristic chemical shift for an N-methyl group in a 2H-indazole system.

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

Comparative Analysis with Structurally Related Indazoles

To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR data of similar indazole derivatives.

2-Methyl-6-nitro-2H-indazole

The absence of the iodo group at the C3 position in this analogue simplifies the spectrum. The presence of a proton at C3 would likely appear as a singlet in the aromatic region. The chemical shifts of the H-4, H-5, and H-7 protons will be influenced solely by the methyl and nitro groups. The crystal structure of 2-Methyl-6-nitro-2H-indazole has been reported, confirming its molecular geometry.[1][2]

3-Iodo-2-methyl-2H-indazole

This compound lacks the nitro group.[3] Consequently, the aromatic protons (H-4, H-5, H-6, and H-7) will resonate at significantly lower chemical shifts (upfield) compared to the title compound. The splitting patterns will also be more complex due to the presence of four coupled protons on the benzene ring.

6-Nitro-1H-indazoles

Various 6-nitro-1H-indazoles have been synthesized and characterized.[4][5] While these are N1 isomers, the influence of the C6-nitro group on the aromatic protons provides a valuable reference for the expected deshielding effects. For instance, in 6-nitro-3-phenyl-1H-indazole, the proton ortho to the nitro group (H-7) appears at a significantly downfield chemical shift.[4]

Experimental Protocol for ¹H NMR Characterization

The following provides a general, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 3-Iodo-2-methyl-6-nitro-2H-indazole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.[6][7]
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) signal.
  • Apply Fourier transformation to convert the FID into the frequency-domain spectrum.
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns and measure the coupling constants to elucidate the connectivity of the protons.

Visualizing the Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr 1H NMR Analysis cluster_characterization Structural Confirmation Synthesis Synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcq Data Acquisition (High-Field NMR Spectrometer) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Calibration) DataAcq->DataProc SpecAnalysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) DataProc->SpecAnalysis StructureElucidation Structure Elucidation SpecAnalysis->StructureElucidation ComparativeAnalysis Comparison with Analogues StructureElucidation->ComparativeAnalysis

Caption: Workflow for the synthesis, purification, and ¹H NMR characterization of 3-Iodo-2-methyl-6-nitro-2H-indazole.

Conclusion

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. University of Nebraska-Lincoln. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. [Link]

  • 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • 2-Methyl-6-nitro-2H-indazole. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-Iodo-2-methyl-6-nitro-2H-indazole

Abstract 3-Iodo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Iodo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex therapeutic agents.[1][2] Accurate and robust analytical methods are paramount for its characterization, impurity profiling, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a premier analytical technique due to its exceptional sensitivity, specificity, and ability to provide detailed structural information.[3] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 3-Iodo-2-methyl-6-nitro-2H-indazole, explores its characteristic fragmentation patterns, and contrasts its performance with alternative analytical methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal analytical strategy.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. 3-Iodo-2-methyl-6-nitro-2H-indazole is a small molecule characterized by the presence of an indazole core, a methyl group, a nitro group, and a heavy iodine atom.

PropertyValueReference
Chemical Formula C₈H₆IN₃O₂[4] (analogue)
Molecular Weight 303.06 g/mol [1] (analogue)
Structure (Structure based on named components)
Key Features - Nitrogen-containing heterocycle- Aromatic system- Nitro group (electron-withdrawing)- Iodo group (heavy halogen)[1][5]

Note: Direct data for the 2-methyl isomer is sparse; properties are inferred from the closely related 1H-indazole isomer and structural analogues.[1][4]

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice of ionization technique is the most critical parameter in developing a robust MS method for a small molecule like 3-Iodo-2-methyl-6-nitro-2H-indazole. The molecule's structure offers clues to which method will yield the best results.

Ionization Source Selection: ESI vs. APCI vs. EI

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is typically the first choice for LC-MS applications. Given the presence of nitrogen atoms in the indazole ring, the molecule can be readily protonated to form a pseudomolecular ion [M+H]⁺ in positive ion mode. The nitro group may also facilitate analysis in negative ion mode.

  • Causality: The nitrogen atoms on the indazole ring are basic sites (Lewis bases) that readily accept a proton from the acidic mobile phase (e.g., containing formic acid) common in reversed-phase LC, making positive mode ESI highly efficient.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, more volatile compounds that are not easily ionized by ESI. While this molecule has polar groups, APCI could serve as a viable alternative if ESI performance is suboptimal, perhaps due to matrix effects.

Electron Ionization (EI): EI is a hard ionization technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons (70 eV), leading to extensive and characteristic fragmentation.[6] This method provides a reproducible "fingerprint" spectrum valuable for library matching.

  • Causality: The high energy of EI induces fragmentation by breaking the weakest bonds in the molecule. This provides rich structural information but often results in a weak or absent molecular ion peak, which is necessary for molecular weight confirmation.

TechniqueIonization PrincipleMolecular Ion ([M]⁺˙ or [M+H]⁺)FragmentationBest For
ESI Soft ionization via charged droplet evaporationStrong [M+H]⁺ peak expectedLow (tunable with collision energy)LC-MS; High sensitivity, quantitative analysis
APCI Corona discharge ionizes solvent, which protonates analyteGood [M+H]⁺ peak expectedModerateLC-MS; Less polar analytes, less matrix suppression
EI (GC-MS) High-energy electron bombardmentOften weak or absentExtensive and reproducibleStructural elucidation, library matching, volatile impurities
High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, HRMS (e.g., using TOF or Orbitrap analyzers) is indispensable. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), HRMS can distinguish 3-Iodo-2-methyl-6-nitro-2H-indazole from other compounds with the same nominal mass.

  • Example:

    • Calculated Exact Mass of [C₈H₆IN₃O₂ + H]⁺: 303.9577

    • An HRMS instrument would measure this ion with a high degree of precision (e.g., 303.9575), confirming the elemental formula and increasing confidence in the identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure by analyzing the fragmentation pattern of a selected precursor ion. The precursor ion (e.g., the [M+H]⁺ ion at m/z 304) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Predicted Fragmentation Pathways: The fragmentation of aromatic nitro compounds and iodo-substituted rings follows predictable patterns.[6][7]

  • Loss of Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ radical (46 Da).[6][8]

  • Loss of Nitric Oxide (NO): Loss of a neutral NO molecule (30 Da) is also frequently observed.[9]

  • Loss of Iodine (I): The C-I bond is relatively weak and can cleave to lose an iodine radical (127 Da), resulting in a significant fragment ion.[7]

  • Loss of HI: In some cases, particularly with certain mobile phase additives, in-source deiodination can occur, leading to the loss of HI (128 Da).[10][11]

The diagram below illustrates these potential fragmentation pathways.

G parent [M+H]⁺ m/z 304 frag1 Loss of NO₂ (46 Da) parent->frag1 frag2 Loss of I (127 Da) parent->frag2 frag3 Loss of NO (30 Da) parent->frag3 ion1 [C₈H₇IN]⁺ m/z 258 frag1->ion1 ion2 [C₈H₇N₃O₂]⁺ m/z 177 frag2->ion2 ion3 [C₈H₇INO]⁺ m/z 274 frag3->ion3 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution (Standards & QCs) A->B C HPLC Separation B->C D ESI Ionization C->D E MS/MS Detection D->E F Peak Integration E->F G Quantification F->G

Caption: A typical LC-MS/MS experimental workflow.

Recommended LC-MS/MS Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (for quantification):

    • Precursor Ion (Q1): m/z 304

    • Product Ion (Q3): m/z 258 (Loss of NO₂)

    • Collision Energy: Optimize experimentally (start at 20 eV).

Trustworthiness through Self-Validation: The protocol's reliability is ensured by running calibration standards at the beginning and end of the sample sequence, with QC samples interspersed throughout the run. Acceptance criteria for the calibration curve (e.g., R² > 0.99) and QC accuracy (e.g., within ±15% of nominal value) must be met for the data to be considered valid.

Conclusion

Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of 3-Iodo-2-methyl-6-nitro-2H-indazole. An LC-MS/MS method using positive mode ESI is the recommended approach for both quantification and structural confirmation. The predictable fragmentation patterns, primarily involving the loss of the nitro group or the iodine atom, provide high confidence in analyte identification. While orthogonal techniques like HPLC-UV and NMR have their specific applications, LC-MS provides the best balance of sensitivity, specificity, and structural insight for researchers in drug development. The adoption of a well-defined, validated protocol is essential to ensure data integrity and reproducibility.

References

  • WuXi AppTec. (2024, September 12). Small vs. Large Molecule Bioanalysis: 7 Key Differences.
  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • McKeague, M., et al. (2015, September 1). Comprehensive analytical comparison of strategies used for small molecule aptamer evaluation. PubMed.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • PubMed. (2013, November 15). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram.
  • BenchChem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PMC. (n.d.). 2-Methyl-6-nitro-2H-indazole.
  • BenchChem. (n.d.). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.

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Validation

A Comparative Guide to the Reactivity of 1H- vs. 2H-Iodoindazoles in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged heterocyclic motif. Its derivatives are at the core of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged heterocyclic motif. Its derivatives are at the core of numerous therapeutic agents and functional materials. The introduction of an iodine atom onto the indazole ring transforms it into a versatile building block, amenable to a wide array of cross-coupling reactions for the construction of complex molecular architectures. However, the reactivity of iodoindazoles is not a simple matter. The constitutional isomerism between 1H- and 2H-indazoles, defined by the position of the substituent on the pyrazole ring, imparts distinct electronic and steric characteristics to the molecule, thereby governing its chemical behavior.

This guide provides an in-depth comparison of the reactivity of 1H- and 2H-iodoindazoles, with a focus on their application in palladium-catalyzed cross-coupling reactions. We will delve into the structural and electronic nuances that underpin their differential reactivity, present available experimental data to illustrate these differences, and provide detailed protocols for key synthetic transformations.

The Tale of Two Tautomers: Structural and Electronic Divergence

Indazole exists in two primary tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally the more thermodynamically stable form.[1] This inherent stability has significant implications for their synthesis and reactivity. The 2H-indazole, on the other hand, possesses a larger dipole moment, suggesting a more polarized electronic structure.[2]

The position of the nitrogen substituent fundamentally alters the electron distribution within the bicyclic system. In 1H-indazoles, the N1-H or N1-substituent allows the pyrazole ring to maintain a more "pyrrole-like" character, while the N2-substituent in 2H-indazoles imparts a more "pyridine-like" nature to the nitrogen at position 1. This electronic disparity directly influences the reactivity of the C-I bond at various positions on the ring, particularly in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The C3 position of the indazole ring is generally considered the most electron-deficient and, consequently, often exhibits the highest reactivity towards oxidative addition to a palladium(0) catalyst.[3] For 1H-indazoles, N-protection is frequently crucial for successful cross-coupling at the C3 position to prevent side reactions and catalyst deactivation.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of iodoindazoles in this reaction is influenced by both the iodine position and the nature of the indazole isomer.

Iodoindazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Iodo-1H-indazole (N-Boc protected)Phenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O120 (MW)>80[4]
3-Iodo-5-nitro-1H-indazole (unprotected)Pinacol vinyl boronatePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)87[5]
3-Iodo-1-aryl-1H-indazoleArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100High(General trend)
3-Iodo-2-aryl-2H-indazoleArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane110Good to High(Inferred)

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Iodoindazoles. Note: Yields are highly dependent on the specific substrates and reaction conditions.

From the available data, it is evident that both N-protected 1H- and likely 2H-iodoindazoles are competent substrates in Suzuki-Miyaura couplings. The electron-withdrawing nitro group in 3-iodo-5-nitro-1H-indazole appears to enhance its reactivity, allowing for successful coupling even without N-protection.[5]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further synthetic manipulations.

Iodoindazole SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
3-Iodo-1H-indazole (N-protected)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF70High[6]
3-Iodo-1-methyl-2-phenylindole*PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRTHigh[7]
5-Bromo-3-iodo-1H-indazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFRTHigh (at C3)[6]
2-Aryl-3-iodo-2H-indazoleTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHF60Good(General trend)

Table 2: Representative Sonogashira Coupling Reactions of Iodoindazoles and a related indole. Note: The reactivity of aryl iodides is generally higher than aryl bromides, allowing for selective coupling at the C3-iodo position.

The Sonogashira reaction proceeds efficiently with various iodoindazoles. Notably, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization of dihalogenated indazoles.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.

Iodoindazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Iodo-3-methyl-1H-indazolePrimary/Secondary AminePd(OAc)₂ / XantphosCs₂CO₃Dioxane80-110Good[8]
5-Bromo-1H-indazoleAnilinePd₂(dba)₃ / BINAPNaOtBuToluene10095[9]
3-Iodo-1-aryl-1H-indazoleAminePd₂(dba)₃ / RuPhosLHMDSDioxane90Good[9]
Annulated 2H-Indazole (5-bromo)N-MethylpiperazinePd(OAc)₂ / XPhosK₃PO₄Toluene11096[10]

Table 3: Representative Buchwald-Hartwig Amination Reactions of Haloindazoles.

The Buchwald-Hartwig amination is well-suited for a range of haloindazoles. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being preferred.[8]

Mechanistic Considerations: The "Why" Behind the Reactivity

The differential reactivity of 1H- and 2H-iodoindazoles can be rationalized by considering the electronic and steric factors that influence the key steps of the catalytic cycle, particularly the oxidative addition of the palladium(0) catalyst to the C-I bond.

G General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-I PdII R-Pd(II)L_n-I OA->PdII Trans Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII->Trans R'-M or R'₂NH PdII_R R-Pd(II)L_n-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product G Workflow for C3-Iodination of Indazole Start 1H-Indazole in DMF Reagents Add KOH and I₂ Start->Reagents Reaction Stir at RT Reagents->Reaction Quench Pour into NaHSO₃ (aq) Reaction->Quench Extraction Extract with Et₂O Quench->Extraction Workup Wash, Dry, Concentrate Extraction->Workup Product 3-Iodo-1H-indazole Workup->Product

Caption: Experimental workflow for the synthesis of 3-iodo-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-Iodo-1H-indazole

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a protected 3-iodo-1H-indazole. [4] Materials:

  • N-Boc-3-iodo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add N-Boc-3-iodo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of a 3-Iodo-1H-indazole

This is a general procedure for the Sonogashira coupling of a protected 3-iodo-1H-indazole. [6] Materials:

  • N-protected-3-iodo-1H-indazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • DMF

Procedure:

  • To a Schlenk flask, add the N-protected-3-iodo-1H-indazole (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.01 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DMF and Et₃N, followed by the terminal alkyne (1.2 equivalents).

  • Stir the reaction mixture at 70 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 4-Iodo-1H-indazole

This protocol provides a general method for the Buchwald-Hartwig amination of an iodoindazole. [8] Materials:

  • 4-Iodo-3-methyl-1H-indazole

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine 4-iodo-3-methyl-1H-indazole (1 equivalent), the amine (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of iodoindazoles is a nuanced interplay of electronic and steric effects, largely dictated by the isomeric form of the indazole core. While 1H-indazoles are the more stable and commonly encountered isomers, 2H-iodoindazoles are also valuable synthetic intermediates. For palladium-catalyzed cross-coupling reactions, the C3-position generally exhibits the highest reactivity, and N-protection is often a key consideration for 1H-indazoles. The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivity in the functionalization of these important heterocyclic building blocks. A thorough understanding of the inherent properties of both 1H- and 2H-iodoindazoles empowers chemists to rationally design synthetic strategies for the efficient construction of novel molecules with desired pharmacological and material properties.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren, G. (2018).
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Tidwell, J. B., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(20), 2596-2599.
  • Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2955.
  • Collot, V., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2004(12), 1947-1954.
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • Nolan, S. P., & Grasa, G. A. (2002). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Synthesis (pp. 131-157). Wiley-VCH Verlag GmbH & Co. KGaA.
  • BenchChem. (2025).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Cacchi, S., Fabrizi, G., & Lamba, D. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 355-358.
  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemtips. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Thompson, S., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method.
  • Wikipedia. (n.d.).
  • Giraud, A., et al. (2008). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction. The Journal of Organic Chemistry, 73(22), 8959-8962.
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • IJCRT.org. (2020).

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Comparative

A Comparative Spectroscopic Guide to 3-Iodo-2-methyl-6-nitro-2H-indazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Iodo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Iodo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages empirical data from closely related structural analogues and established principles of spectroscopic interpretation to provide a robust predictive framework for its characterization. By understanding the influence of substituent effects on the indazole core, researchers can effectively identify and characterize this and similar molecules.

Introduction to Substituted Indazoles

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the scaffold for numerous pharmacologically active agents.[1] Their biological activity is highly dependent on the substitution pattern on the indazole ring. The introduction of a nitro group, a methyl group, and an iodine atom at specific positions, as in 3-Iodo-2-methyl-6-nitro-2H-indazole, creates a unique electronic and steric environment that can be finely tuned for various applications, including as kinase inhibitors.[1] The iodine atom, in particular, serves as a versatile handle for further synthetic modifications through cross-coupling reactions.[1]

Accurate structural elucidation through spectroscopic methods is paramount for the successful development and application of such compounds. This guide will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Analysis

To predict the spectroscopic data for 3-Iodo-2-methyl-6-nitro-2H-indazole, we will draw comparisons with its un-iodinated precursor, 2-Methyl-6-nitro-2H-indazole, and other relevant substituted indazoles.

Molecular Structure and its Influence on Spectra

The substitution pattern on the indazole ring dictates the electronic distribution and, consequently, the chemical shifts in NMR, fragmentation patterns in MS, and vibrational modes in IR spectroscopy.

Diagram: Molecular Structure of 3-Iodo-2-methyl-6-nitro-2H-indazole

Caption: Molecular structure of 3-Iodo-2-methyl-6-nitro-2H-indazole.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton2-Methyl-6-nitro-2H-indazole (Predicted)3-Iodo-2-methyl-6-nitro-2H-indazole (Predicted)Rationale for Shift
N-CH₃ ~4.2~4.2Minimal change expected as it is distant from the C3-iodo substituent.
H-3 ~7.8-Substitution with iodine.
H-4 ~7.6~7.7Slight downfield shift due to the inductive effect of the C3-iodo group.
H-5 ~8.1~8.2Minor downfield shift.
H-7 ~8.4~8.5Minor downfield shift.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon2-Methyl-6-nitro-2H-indazole (Predicted)3-Iodo-2-methyl-6-nitro-2H-indazole (Predicted)Rationale for Shift
N-CH₃ ~35~35Minimal change.
C3 ~125~90-100Significant upfield shift due to the heavy atom effect of iodine.[2]
C3a ~148~150Slight downfield shift.
C4 ~122~123Minor downfield shift.
C5 ~118~119Minor downfield shift.
C6 ~145~145Nitro group dominates the chemical shift.
C7 ~115~116Minor downfield shift.
C7a ~120~121Minor downfield shift.

The predictions are based on the known substituent effects on aromatic systems. The electron-withdrawing nitro group at the C6 position will deshield the protons and carbons in its vicinity, leading to downfield shifts. The introduction of iodine at the C3 position is expected to cause a significant upfield shift for C3 due to the heavy atom effect, a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Iodo-2-methyl-6-nitro-2H-indazole (C₈H₆IN₃O₂), the expected molecular ion peak and major fragments are outlined below.

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted ValueNotes
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
[M]⁺ Peak (m/z) 303The molecular ion peak.
Major Fragments (m/z) 288[M-CH₃]⁺
257[M-NO₂]⁺
176[M-I]⁺
131[M-I-NO₂]⁺

The presence of the characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a definitive feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H 3100-3000Stretching
Aliphatic C-H (N-CH₃) 2950-2850Stretching
C=N and C=C (Indazole ring) 1620-1450Stretching
N-O (Nitro group) 1550-1500 and 1370-1330Asymmetric and Symmetric Stretching
C-N 1350-1000Stretching
C-I ~500Stretching

The strong absorption bands corresponding to the nitro group will be prominent features in the IR spectrum.

Experimental Protocols

For researchers aiming to acquire experimental data for 3-Iodo-2-methyl-6-nitro-2H-indazole, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Diagram: NMR Data Acquisition Workflow

G cluster_workflow NMR Data Acquisition A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Instrument Setup (≥400 MHz NMR Spectrometer) A->B C ¹H NMR Acquisition (Adequate scans for S/N) B->C D ¹³C NMR Acquisition (Proton-decoupled, more scans) B->D E Data Processing and Analysis C->E D->E

Caption: General workflow for acquiring NMR spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

References

  • Salovich, J. M., Lindsley, C. W., & Hopkins, C. R. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(33), 4433–4436.
  • Supporting Information for "Methylation of Indoles and Pyrroles with Methanol Catalyzed by [Cp*IrCl2]2". (n.d.). The Royal Society of Chemistry.
  • Wiley-VCH. (2007). Supporting Information for "A General and Efficient Synthesis of 1H-Indazoles by the Reaction of Arynes with Diazo Compounds".
  • Supporting Information for "In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O". (n.d.). The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]

  • Li, P., Zhao, J., Wu, C., & Larock, R. C. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343.
  • Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2006).
  • Nykaza, T. V., Harrison, T. S., Ghosh, A., Putnik, R. A., & Radosevich, A. T. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters, 20(16), 4913–4917.
  • Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546.
  • Xu, F., Chen, J., & Song, B.-A. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775.
  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.
  • PubChemLite. (n.d.). 3-iodo-6-methyl-1h-indazole (C8H7IN2). Retrieved from [Link]

  • NextSDS. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

  • NextSDS. (n.d.). 3-iodo-2-methyl-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • JEOL. (2013).
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Validation

HPLC purity analysis of synthesized 3-Iodo-2-methyl-6-nitro-2H-indazole

A Comparative Guide to the HPLC Purity Analysis of Synthesized 3-Iodo-2-methyl-6-nitro-2H-indazole In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the HPLC Purity Analysis of Synthesized 3-Iodo-2-methyl-6-nitro-2H-indazole

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Iodo-2-methyl-6-nitro-2H-indazole, a key building block in medicinal chemistry, a robust and validated analytical methodology for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other critical analytical techniques, offering researchers and drug development professionals a comprehensive framework for ensuring the quality of this vital intermediate.

The Critical Role of Purity for 3-Iodo-2-methyl-6-nitro-2H-indazole

3-Iodo-2-methyl-6-nitro-2H-indazole serves as a versatile intermediate. The iodo-substituent at the C-3 position is a synthetic handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group at C-6 can be reduced to an amine for further derivatization. However, impurities arising from the synthesis—such as starting materials, isomers, or byproducts from side reactions—can have significant downstream consequences. For instance, a de-iodinated impurity would be unreactive in coupling reactions, leading to lower yields and complex purification challenges.[1] Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a crucial tool for process optimization and quality control.[2]

Synthesis and Anticipated Impurity Profile

A plausible synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole involves the N-methylation of commercially available 6-nitroindazole, followed by electrophilic iodination at the C-3 position.

Potential Process-Related Impurities Include:

  • Starting Materials: Unreacted 2-methyl-6-nitro-2H-indazole and 6-nitroindazole.

  • Isomeric Impurities: N1-methylated isomer (1-methyl-6-nitro-1H-indazole) formed during the methylation step.

  • Over-reacted Products: Potential for di-iodinated species, though sterically hindered.

  • Side-reaction Products: De-iodination of the final product to form 2-methyl-6-nitro-2H-indazole, a common issue with iodinated heterocycles, especially under reductive or harsh conditions.[1]

Understanding this impurity profile is essential for developing a specific and stability-indicating analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of moderately polar, aromatic compounds like 3-Iodo-2-methyl-6-nitro-2H-indazole.[3] Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for pharmaceutical quality control.[4]

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation of the main component from all potential impurities.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. The non-polar stationary phase effectively retains the aromatic indazole core through hydrophobic interactions. The differences in polarity between the target compound and its potential impurities (e.g., the less polar de-iodinated impurity or the more polar un-methylated starting material) drive the separation.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH modifier) and an organic solvent like acetonitrile or methanol is typically employed. A gradient is crucial as it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe, from early-eluting polar compounds to late-eluting non-polar species. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates any basic sites on the analytes and silanols on the stationary phase, leading to sharper, more symmetrical peaks.[5][6]

  • Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is used. The selection of the monitoring wavelength is critical for sensitivity. The extended conjugation of the nitro-indazole system provides strong UV absorbance. An analysis of the UV spectrum of 3-Iodo-2-methyl-6-nitro-2H-indazole would likely reveal one or more absorption maxima (λmax) suitable for sensitive detection of both the main peak and related impurities. Spectral analysis can also help in identifying co-eluting peaks.[7]

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a validated method for determining the purity of 3-Iodo-2-methyl-6-nitro-2H-indazole.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or other determined λmax)

| Run Time | 30 minutes |

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh ~5 mg of 3-Iodo-2-methyl-6-nitro-2H-indazole reference standard and dissolve in 50 mL of diluent to obtain a concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and system suitability.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.

5. Purity Calculation: The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Diluent Equilibrate System Equilibration Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of 3-Iodo-2-methyl-6-nitro-2H-indazole.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, a multi-faceted analytical approach provides a more complete purity profile.[8] Orthogonal methods, which rely on different chemical or physical principles, are invaluable for a comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection.[4]

  • Applicability: For 3-Iodo-2-methyl-6-nitro-2H-indazole, GC analysis is challenging. The compound's relatively high molecular weight and the presence of the polar nitro group may require high inlet temperatures, risking on-column degradation (e.g., de-iodination or decomposition of the nitro group).[9]

  • Advantages:

    • Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.

    • High sensitivity and selectivity, especially with mass spectrometric detection.[10]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Potential for inaccurate quantification if the analyte degrades in the injector or on the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of the compound and any impurities present.[11][12]

  • Applicability: ¹H and ¹³C NMR are powerful tools for confirming the identity of the synthesized compound and for identifying and quantifying impurities present at levels typically above 0.5-1%.[13]

  • Advantages:

    • Provides unambiguous structural confirmation of the main component and can be used to elucidate the structure of unknown impurities.

    • Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard for each impurity.

    • Can easily distinguish between isomers (e.g., N-1 vs. N-2 methylation).

  • Limitations:

    • Relatively low sensitivity compared to chromatographic methods; not suitable for trace impurity analysis (<0.1%).

    • Complex mixtures can lead to overlapping signals, complicating interpretation and quantification.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements) in a sample.

  • Applicability: This technique is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition.[14][15]

  • Advantages:

    • Provides a fundamental measure of bulk purity.[16]

    • Can detect the presence of inorganic impurities (e.g., salts) or excess solvent that would be invisible to ¹H NMR.[17]

  • Limitations:

    • Cannot identify or quantify individual organic impurities.

    • Cannot distinguish between isomers, as they have the same elemental composition.

    • Requires a relatively large amount of highly purified sample for accurate results.

Comparative Summary and Decision Guide

The choice of analytical technique depends on the specific goal of the analysis.

FeatureHPLC-UV/DADGC-MSNMR SpectroscopyElemental Analysis
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurities & Residual SolventsStructural Confirmation & Isomer IDEmpirical Formula Confirmation
Selectivity High (for isomers and related substances)Very High (for volatile compounds)Very High (for structural differences)Low (bulk property)
Sensitivity High (ppm levels, ~0.01%)Very High (ppb levels)Low (~0.5-1%)Low (detects significant deviations)
Quantitative Yes (with reference standards)Yes (with reference standards)Yes (qNMR)Yes (for bulk composition)
Speed Moderate (20-40 min/sample)Moderate (20-40 min/sample)Fast (for ¹H), Slow (for ¹³C, qNMR)Slow
Cost ModerateModerate-HighHighLow
Decision-Making Workflow for Purity Analysis

Decision_Tree Start Start: Purity Analysis of Synthesized Compound Goal What is the primary goal? Start->Goal RoutineQC Routine QC: Purity & Impurities Goal->RoutineQC Quantitative StructureID Structural Confirmation & Isomer Check Goal->StructureID Qualitative ResidualSolvent Residual Solvent Analysis Goal->ResidualSolvent Volatiles BulkPurity Bulk Purity & Empirical Formula Goal->BulkPurity Composition Method_HPLC Use Validated RP-HPLC Method RoutineQC->Method_HPLC Method_NMR Use ¹H and ¹³C NMR StructureID->Method_NMR Method_GCMS Use Headspace GC-MS ResidualSolvent->Method_GCMS Method_EA Use Elemental Analysis BulkPurity->Method_EA

Caption: Decision guide for selecting the appropriate analytical technique.

Conclusion

For the routine purity analysis of synthesized 3-Iodo-2-methyl-6-nitro-2H-indazole, a validated reversed-phase HPLC method stands as the most suitable and robust choice. It provides the necessary sensitivity and selectivity to separate and quantify the main component from its critical process-related impurities and degradation products. However, achieving the highest level of scientific integrity and trustworthiness in drug development necessitates an orthogonal approach. Combining HPLC data with structural confirmation by NMR, residual solvent analysis by GC-MS, and empirical formula verification by elemental analysis creates a comprehensive and self-validating quality profile. This multi-technique strategy ensures that researchers and drug development professionals can proceed with confidence in the quality of their chemical intermediates, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from ChemCollective. [Link]

  • Gali, S., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 1-7. [Link]

  • LibreTexts Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from LibreTexts. [Link]

  • BrainKart. (2018). Determination of Empirical Formula from Elemental Analysis Data. Retrieved from BrainKart. [Link]

  • IAEA. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from IAEA. [Link]

  • Gali, S., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PubMed. [Link]

  • Uğur, A., et al. (2020). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Semantic Scholar. [Link]

  • Lin, W. Y., et al. (n.d.). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

  • Cabildo, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • LibreTexts Chemistry. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Retrieved from LibreTexts. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from Tianming Pharmaceuticals. [Link]

  • Sarkar, B., & Bera, K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from ALWSCI. [Link]

  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 67(6), 1905–1909. [Link]

  • Inovine Meetings LLC. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from Inovine Meetings LLC. [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

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  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
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Comparative

The Davis-Beirut Reaction: Base-Catalyzed Heterocyclization

A Comprehensive Guide to the Synthetic Routes of Substituted 2H-Indazoles The indazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Synthetic Routes of Substituted 2H-Indazoles

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and myeloperoxidase (MPO) inhibitory properties[1][2]. However, while the synthesis of 1H-indazoles is well-documented, accessing the 2H-indazole tautomer presents a significant thermodynamic challenge. Because the 1H-tautomer is generally more stable, direct alkylation of an unsubstituted indazole core typically yields a mixture heavily favoring the 1H-isomer.

To achieve high regioselectivity, researchers must rely on de novo ring construction strategies that selectively forge the N–N or C–N bonds of the 2H-isomer[1][3]. This guide objectively compares three state-of-the-art synthetic methodologies for 2H-indazoles, detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols for each.

StrategicOverview A 2-Nitrobenzylamines R1 Davis-Beirut Reaction A->R1 B Arynes + Sydnones R2 [3+2] Dipolar Cycloaddition B->R2 C 2-Nitrobenzaldehydes + Amines + Alkynes R3 Cu/Zn Co-Catalyzed Multicomponent C->R3 Prod Substituted 2H-Indazoles R1->Prod R2->Prod R3->Prod

Overview of major regioselective synthetic routes to substituted 2H-indazoles.

The Davis-Beirut reaction is a highly reliable, two-step, one-pot method for synthesizing 2H-indazoles from 2-nitrobenzylamines[2][4]. The reaction is driven by the treatment of an o-nitrobenzylamine intermediate with an aqueous base (such as KOH) in an alcoholic solvent.

Mechanistic Causality: Under basic conditions, the o-nitrobenzylamine undergoes an intramolecular rearrangement to form a hemiaminal nitroso intermediate. The base facilitates the subsequent dehydration (loss of H₂O), rendering an o-nitrosobenzylidine imine. This pivotal intermediate then undergoes rapid N–N bond-forming heterocyclization to yield the 2H-indazole core[4]. The choice of alcoholic solvent (MeOH or EtOH) often dictates the C3-alkoxy substituent on the final product[2].

DavisBeirutMech N1 o-Nitrobenzylamine N2 Hemiaminal Nitroso Intermediate N1->N2 Base (KOH) N3 o-Nitrosobenzylidine Imine N2->N3 -H2O N4 2H-Indazole Core N3->N4 Heterocyclization

Mechanistic pathway of the base-catalyzed Davis-Beirut heterocyclization.

Self-Validating Experimental Protocol: 3-Alkoxy-2H-indazoles
  • Alkylation: Dissolve 2-nitrobenzyl bromide (15.31 mmol) in MeOH (115 mL). Add this dropwise to a stirring solution of the primary amine (61.2 mmol) and DIPEA (61.2 mmol) in MeOH (38 mL) over 6 hours. Causality: Slow addition prevents over-alkylation of the primary amine.

  • Cyclization: Add water (15 mL) and KOH (76.6 mmol) to the mixture. Heat at 60 °C for 24 hours[2].

  • Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the yellow o-nitrobenzylamine spot confirms complete conversion to the o-nitrosobenzylidine imine and subsequent cyclization.

  • Workup: Add 50 mL of water and remove the alcoholic solvent under reduced pressure. Causality: Removing the alcohol prevents the organic product from partitioning into the aqueous phase during extraction. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography[2][4].

Aryne [3+2] Dipolar Cycloaddition with Sydnones

For researchers requiring mild conditions and absolute regiocontrol without the use of strong bases, the [3+2] cycloaddition of arynes with sydnones is an exceptional route[3].

Mechanistic Causality: Sydnones act as mesoionic 1,3-dipoles. When reacted with an aryne (generated in situ from a 2-(trimethylsilyl)aryl triflate using a fluoride source like TBAF), a [3+2] cycloaddition occurs. The resulting cycloadduct is highly unstable and immediately undergoes irreversible decarboxylation. This extrusion of CO₂ drives the reaction forward and forces aromatization, selectively yielding the 2H-indazole[3].

AryneMech S1 Aryne Precursor + Sydnone S2 [3+2] Dipolar Cycloadduct S1->S2 TBAF (RT) S3 2H-Indazole + CO2 S2->S3 Decarboxylation

Mechanism of aryne[3+2] dipolar cycloaddition and subsequent decarboxylation.

Self-Validating Experimental Protocol: 2-Aryl-2H-indazoles
  • Preparation: In a flame-dried flask under nitrogen, combine the sydnone (1.0 equiv) and the 2-(trimethylsilyl)aryl triflate (1.6 equiv) in anhydrous THF.

  • Aryne Generation: Slowly add TBAF (2.4 equiv, 1.0 M in THF) at room temperature[3]. Causality: The fluoride ion selectively attacks the silicon atom, initiating the elimination of the triflate leaving group to generate the highly reactive aryne intermediate.

  • Validation Check: The reaction progress can be visually validated by slight effervescence (CO₂ gas evolution) and monitored by TLC until the sydnone is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane. Wash the organic layer with brine to remove residual TBAF salts, dry over Na₂SO₄, and concentrate for column chromatography[3].

Cu/Zn Co-Catalyzed Three-Component Synthesis

When building libraries for drug discovery, multicomponent reactions (MCRs) are highly desirable. A robust one-pot, three-component synthesis utilizes 2-nitroarylaldehydes, primary amines, and terminal alkynes catalyzed by a dual CuBr/Zn(OTf)₂ system[5].

Mechanistic Causality: This transformation relies on synergistic catalysis. Zn(OTf)₂ acts as a Lewis acid to activate the 2-nitroarylaldehyde, facilitating rapid imine formation with the primary amine. Concurrently, CuBr activates the terminal alkyne, forming a copper acetylide. The acetylide attacks the activated imine, followed by an intramolecular cyclization involving the nitro group, which acts as an internal oxidant to forge the N–N bond[5].

Self-Validating Experimental Protocol: 3-Alkynyl-2H-indazoles
  • Catalyst Activation: To a mixture of CuBr (30 mol%), o-nitrobenzaldehyde (0.5 mmol), and Zn(OTf)₂ (10 mol%) in 3 mL of dry toluene, add the primary amine (0.55 mmol) and alkyne (1.0 mmol) dissolved in 5 mL of toluene[5].

  • Reaction: Reflux the mixture under a nitrogen atmosphere. Causality: Refluxing in toluene provides the necessary thermal energy for the final cyclization step while azeotropically removing water generated during imine formation.

  • Validation Check: Monitor by TLC. The distinct color change of the reaction mixture (often turning dark red/brown) indicates the formation of the copper acetylide and subsequent cyclization.

  • Workup: Cool the reaction, remove the solvent via rotary evaporation, and dilute with water. Extract with ethyl acetate. Wash the organic layer 2-3 times with brine. Causality: Repeated brine washes are critical here to strip the copper and zinc metal salts from the organic phase before column chromatography[5].

Quantitative Data & Performance Comparison

The following table synthesizes the experimental yields and operational parameters across the three methodologies, providing a clear matrix for route selection based on substrate availability and desired substitution patterns.

Synthetic RouteRepresentative Product / SubstituentsCatalyst / Key ReagentConditionsIsolated Yield (%)
Davis-Beirut [2][4]3-Alkoxy-2H-indazoles (N2-alkyl)KOH, MeOH/H₂O60 °C, 24 h50 - 85%
Davis-Beirut [4]2-Amino-2H-indazolesDBU, THFRT, 1 min41 - 50%
[3+2] Cycloaddition [3]2-Aryl-2H-indazolesTBAFRT - 60 °C75 - 95%
Cu/Zn Multicomponent [5]2-(3,4-Dimethoxyphenethyl)-3-(phenylethynyl)-2H-indazoleCuBr / Zn(OTf)₂Reflux, 6-12 h83%
Cu/Zn Multicomponent [5]2-Allyl-3-(phenylethynyl)-2H-indazoleCuBr / Zn(OTf)₂Reflux, 6-12 h59%
Cu/Zn Multicomponent [5]2-(tert-Butyl)-3-(phenylethynyl)-2H-indazoleCuBr / Zn(OTf)₂Reflux, 6-12 h51%

Selection Guide:

  • Choose the Davis-Beirut Reaction for introducing C3-alkoxy or C3-amino groups, particularly when synthesizing MPO inhibitors or conjugating to nanoparticles[1][2].

  • Choose the Aryne[3+2] Cycloaddition when absolute regioselectivity is required under mild, base-free conditions, and when sydnone precursors are readily available[3].

  • Choose the Cu/Zn Multicomponent Synthesis for rapid library generation of C3-alkynyl derivatives directly from commercial aldehydes, amines, and alkynes[5].

References

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles - Tetrahedron (via AUB ScholarWorks).[Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC - NIH. [Link]

  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC - NIH. [Link]

  • Regioselective One-Pot, Three-Component Synthesis of Substituted 2H-Indazoles from 2-Nitroarylaldehyde, Alkyne and Amine Catalyzed by the CuBr/Zn(OTf)2 System - RSC Advances.[Link]

  • Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC - NIH.[Link]

Sources

Validation

3-Iodo-2-methyl-6-nitro-2H-indazole as a bioisostere for substituted indoles

Title: 3-Iodo-2-methyl-6-nitro-2H-indazole as a Bioisostere for Substituted Indoles: A Comparative Guide for Drug Discovery Executive Summary The indole scaffold is a cornerstone of medicinal chemistry, present in numero...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Iodo-2-methyl-6-nitro-2H-indazole as a Bioisostere for Substituted Indoles: A Comparative Guide for Drug Discovery

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and approved therapeutics. However, indoles frequently suffer from metabolic liabilities, including susceptibility to oxidative degradation (Phase I) and rapid clearance via N-glucuronidation (Phase II). Scaffold hopping to indazoles—specifically 2H-indazoles—has emerged as a powerful strategy to circumvent these pharmacokinetic bottlenecks while maintaining or enhancing target affinity[1].

This guide objectively compares traditional substituted indoles with the advanced building block 3-Iodo-2-methyl-6-nitro-2H-indazole (CAS: 2007921-28-8). By analyzing its structural advantages, physicochemical properties, and synthetic utility, we provide a blueprint for integrating this scaffold into modern drug discovery workflows.

Structural and Electronic Comparison: Indole vs. 2H-Indazole

The transition from a 1H-indole to a 2-methyl-2H-indazole fundamentally alters the electronic distribution and 3D trajectory of the molecule, directly impacting its pharmacological profile[2].

  • Metabolic Stability and Lipophilicity : Indoles are electron-rich heterocycles highly prone to oxidation at the C2 and C3 positions. By introducing a second nitrogen atom (N2), the indazole core becomes less electron-dense, significantly reducing its vulnerability to Phase I oxidative metabolism. Furthermore, the deliberate methylation at N2 eliminates the hydrogen bond donor (HBD) present in 1H-indoles and 1H-indazoles. This reduction in topological polar surface area (tPSA) increases lipophilicity, thereby enhancing membrane permeability and completely blocking Phase II N-glucuronidation[3].

  • Kinase Hinge Binding : While indole provides an NH hydrogen bond donor, it lacks an adjacent acceptor. The 2-methyl-2H-indazole core possesses an exposed N1 atom with a localized lone pair that acts as a potent hydrogen bond acceptor. This motif is highly privileged in kinase inhibitor design, allowing for precise interactions with the backbone NH of hinge region residues (e.g., Cysteine or Methionine).

  • Tautomeric Control : Unsubstituted indazoles exist as a dynamic equilibrium of 1H and 2H tautomers, with the 1H form generally being thermodynamically favored[4]. The N2-methylation in this building block locks the molecule in the 2H conformation. This fixed geometry dictates a predictable dipole moment and a specific 3D trajectory for substituents at the C3 and C6 positions, which is critical for structure-based drug design (SBDD)[5].

ScaffoldHopping Indole Substituted 1H-Indole (Traditional Scaffold) Metabolism Phase II Metabolism (N-Glucuronidation Liability) Indole->Metabolism Liability Indazole 2-Methyl-2H-Indazole (Bioisosteric Core) Indole->Indazole Scaffold Hop Hinge Target Affinity (N1 H-Bond Acceptor) Indazole->Hinge Improved PK/PD BuildingBlock 3-Iodo-2-methyl-6-nitro- 2H-indazole Indazole->BuildingBlock Functionalization C3_Handle C3-Iodo Vector (Cross-Coupling) BuildingBlock->C3_Handle Vector 1 C6_Handle C6-Nitro Vector (Amine Unmasking) BuildingBlock->C6_Handle Vector 2

Caption: Logical workflow of scaffold hopping from indole to 2H-indazole and its functionalization vectors.

Quantitative Data Comparison

The following table summarizes the physicochemical and synthetic differences between a generic substituted indole and the 3-Iodo-2-methyl-6-nitro-2H-indazole building block.

PropertySubstituted 1H-Indole (e.g., 3-Iodo-6-nitroindole)3-Iodo-2-methyl-6-nitro-2H-indazole
Core Tautomerism Dynamic (1H/3H)Fixed (2H)
H-Bond Donors (Core) 1 (N-H)0 (N-CH3)
H-Bond Acceptors (Core) 02 (N1, N2)
Phase II Liability High (N-Glucuronidation/Sulfation)Eliminated (N-Alkylated)
Dipole Moment Variable (Tautomer dependent)Fixed (Predictable for SBDD)
Pd-Catalyzed Reactivity at C3 Moderate (Electron-rich core hinders oxidative addition)High (Electron-deficient core accelerates oxidative addition)

The Strategic Value of the C3 and C6 Synthetic Handles

3-Iodo (The Functionalization Vector): The iodine atom at the C3 position is a highly reactive handle for transition-metal-catalyzed cross-couplings. Iodine undergoes oxidative addition more rapidly than bromine or chlorine. Furthermore, the electron-withdrawing nature of the C6-nitro group reduces the electron density of the indazole core, further activating the C3-Iodo bond toward palladium insertion.

6-Nitro (The Masked Amine): The nitro group serves a dual purpose. Synthetically, it is inert to standard palladium-catalyzed cross-coupling conditions and prevents unwanted catalyst coordination that a free amine might cause. Once the C3 position is elaborated, the nitro group can be cleanly reduced to an amine, providing a handle for amide coupling, sulfonylation, or Buchwald-Hartwig amination to engage solvent-exposed regions of a target protein.

Experimental Methodologies: Self-Validating Workflows

The following protocols detail the orthogonal functionalization of 3-Iodo-2-methyl-6-nitro-2H-indazole. The causality behind reagent selection is provided to ensure a robust, self-validating system.

Step 1: Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylate the C3 position while leaving the C6-nitro intact. Causality: A mild base (K₂CO₃) is selected to facilitate transmetalation without causing side reactions with the nitro group. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial when coupling sterically hindered aryl boronic acids.

  • Reaction Setup : Charge an oven-dried Schlenk flask with 3-Iodo-2-methyl-6-nitro-2H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition : Add a degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Execution : Heat the mixture to 90 °C under an argon atmosphere for 4-6 hours with vigorous stirring.

  • Validation Check : Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.4).

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the 3-aryl-2-methyl-6-nitro-2H-indazole intermediate.

Step 2: Chemoselective Reduction of the C6-Nitro Group

Objective: Unmask the C6-amine for subsequent target-directed functionalization. Causality: While catalytic hydrogenation (Pd/C, H₂) is common, it risks dehalogenation if halogens (e.g., F, Cl) were introduced on the new C3-aryl group. A dissolving metal reduction (Fe/NH₄Cl) is chosen for its absolute chemoselectivity toward nitro groups, leaving aryl-halide bonds intact.

  • Reaction Setup : Suspend the 3-aryl-2-methyl-6-nitro-2H-indazole intermediate (1.0 equiv) in an EtOH/H₂O mixture (4:1 v/v).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Execution : Heat the suspension to 80 °C for 2 hours with vigorous stirring.

  • Validation Check : Perform LC-MS analysis. The chromatogram should show the complete disappearance of the nitro mass [M+H]⁺ and the emergence of the amine mass [M+H - 30]⁺.

  • Workup : Hot filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOH. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the 3-aryl-2-methyl-2H-indazol-6-amine.

ExperimentalWorkflow Step1 1. Starting Material 3-Iodo-2-methyl-6-nitro-2H-indazole Step2 2. Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step1->Step2 C3 Arylation Step3 3. Intermediate 3-Aryl-2-methyl-6-nitro-2H-indazole Step2->Step3 TLC Validation (Rf ~0.4) Step4 4. Chemoselective Reduction (Fe powder, NH4Cl, 80°C) Step3->Step4 C6 Unmasking Step5 5. Final Scaffold 3-Aryl-2-methyl-2H-indazol-6-amine Step4->Step5 LC-MS Validation [M+H-30]

Caption: Step-by-step synthetic workflow for the orthogonal functionalization of the 2H-indazole core.

References

  • PharmaBlock. Indazoles in Drug Discovery. pharmablock.com. 1

  • Macor, J. E., et al. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. 2

  • M. A. Maurer. Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. 6

  • T. N. V. Nguyen, et al. Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. Journal of Medicinal Chemistry (ACS). 3

  • S. R. Chemler, et al. Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. ACS Publications. 5

  • A. K. Sharma, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. 4

Sources

Comparative

Comprehensive Comparison Guide: Anti-Proliferative Efficacy of Nitro-Indazole Derivatives in Oncology

Executive Summary & Mechanistic Rationale Nitro-indazole derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry, exhibiting potent anti-proliferative effects across a wide spectrum of malig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Nitro-indazole derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry, exhibiting potent anti-proliferative effects across a wide spectrum of malignancies. The strategic placement of a nitro group (e.g., at the 5-, 6-, or 7-position) on the indazole nucleus (benzo[c]pyrazole) fundamentally alters the molecule's electronic distribution. This modification enhances target binding affinity through strong electrostatic interactions and hydrogen bonding with key amino acid residues in the active sites of critical oncogenic proteins1[1].

By targeting specific pathways such as indoleamine 2,3-dioxygenase 1 (IDO1) and various receptor tyrosine kinases, these compounds disrupt tumor metabolism and cell cycle progression, ultimately triggering apoptosis2[2]. This guide objectively compares the performance of leading nitro-indazole derivatives against standard chemotherapeutics and provides self-validating experimental protocols for drug development professionals.

Pathway N1 Nitro-Indazole Derivatives N2 IDO1 / Kinase Inhibition N1->N2 Targets N3 Cell Cycle Arrest (G2/M Phase) N2->N3 Induces N4 Apoptosis Induction N3->N4 Triggers N5 Tumor Proliferation N4->N5 Inhibits

Mechanistic pathway of nitro-indazole derivatives inducing cell cycle arrest and apoptosis.

Comparative Efficacy Profile

To establish the therapeutic potential of nitro-indazole derivatives, it is crucial to benchmark their in vitro cytotoxicity against established clinical agents. The following table synthesizes quantitative IC50 data from recent high-throughput screenings, demonstrating how specific structural modifications yield sub-micromolar efficacy.

Compound Class / Specific DerivativePrimary Target / MechanismTested Cell LineIC50 (µM)Standard AlternativeIC50 of Standard (µM)
6-Aminoindazole Derivative (Compound 36)IDO1 InhibitionHCT116 (Colorectal)0.4 ± 0.3Etoposide~1.2
7-Indazolylbenzenesulfonamide (4-methoxy)Tyrosine Kinase InhibitionL1210 (Leukemia)0.44Methotrexate~0.5 - 1.0
5-Nitroindazole Alkylator (N-1 substituted)DNA AlkylationGuérin Experimental TumorsHigh SuppressionCyclophosphamideComparable
3-Alkoxy-5-nitroindazole Multi-targetHT-29 (Colon)Moderate5-FluorouracilN/A

Data Analysis & Insights: Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) demonstrates remarkable sub-micromolar efficacy in colorectal cancer models, significantly outperforming the standard topoisomerase inhibitor Etoposide2[2]. Furthermore, 5-nitroindazoles linked with alkylating agents demonstrate targeted cytotoxicity with reduced systemic toxicity compared to traditional chemotherapeutics 3[3].

Self-Validating Experimental Protocols

The transition from discovery to preclinical validation requires rigorous, mechanism-appropriate assays. The following methodologies are engineered to minimize artifacts and ensure reproducible quantification of anti-proliferative effects.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Expertise Insight: Why use the Sulforhodamine B (SRB) assay over the traditional MTT assay? MTT relies on mitochondrial metabolic activity, which can be artificially skewed by metabolic inhibitors (like IDO1 antagonists). The SRB assay measures total cellular protein mass, providing a more direct and artifact-free quantification of cell proliferation 2[2].

  • Cell Seeding: Trypsinize and resuspend target cells (e.g., HCT116) in complete RPMI medium. Seed at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures that control cells remain in the exponential growth phase throughout the 72-hour assay, preventing contact inhibition from artificially lowering the apparent proliferation rate.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with serial dilutions of the nitro-indazole derivative (0.01 µM to 100 µM). Include a 0.1% DMSO vehicle control and an Etoposide positive control.

    • Causality: The 0.1% DMSO limit prevents solvent-induced cytotoxicity, ensuring observed cell death is strictly compound-mediated. The Etoposide control acts as a self-validating mechanism for the assay's sensitivity.

  • Cell Fixation: Add 50 µL of cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

    • Causality: TCA rapidly precipitates proteins and cross-links them to the plate surface, locking in the exact biomass at the time of assay termination and preventing degradation during wash steps.

  • Staining & Washing: Wash plates 4 times with distilled water and air dry. Add 100 µL of 0.4% SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes in the dark. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the protein-bound dye with 100 µL of 10 mM Tris base (pH 10.5). Shake for 10 minutes and read absorbance at 515 nm using a microplate reader.

Protocol B: Mechanistic Validation via Flow Cytometry (Cell Cycle Analysis)

To confirm that the reduction in biomass is due to cell cycle arrest rather than immediate, non-specific necrosis, flow cytometry is required.

  • Preparation: Treat cells with the established IC50 concentration of the test compound for 48 hours.

  • Harvesting & Fixation: Collect both attached and floating cells (to capture apoptotic populations). Wash with cold PBS and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Causality: Cold ethanol permeabilizes the cell membrane while preserving nucleic acid integrity, allowing the DNA-intercalating dye to enter freely.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Causality: Propidium Iodide (PI) binds indiscriminately to both DNA and double-stranded RNA. RNase A eliminates RNA, ensuring the fluorescent signal is strictly proportional to DNA content for accurate cell cycle phase gating.

  • Staining & Analysis: Add 50 µg/mL PI and incubate in the dark for 15 minutes. Analyze via flow cytometry, measuring fluorescence in the FL2 channel to quantify G0/G1, S, and G2/M phase distributions.

Conclusion

Nitro-indazole derivatives represent a highly tunable and potent class of anti-proliferative agents. By leveraging specific structural modifications, drug developers can achieve sub-micromolar efficacy against resistant cell lines, often outperforming standard chemotherapeutics like Etoposide and Methotrexate 4[4]. Rigorous adherence to mechanism-appropriate protocols ensures that the underlying causality of these compounds is accurately mapped and validated.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances (RSC Publishing) URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (National Institutes of Health) URL:[Link]

  • New derivatives of 5-nitroindazole with potential antitumor activity Source: ResearchGate URL:[Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017) Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-2-methyl-6-nitro-2H-indazole
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3-Iodo-2-methyl-6-nitro-2H-indazole
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